molecular formula C20H26O4 B15594314 Spiramilactone B

Spiramilactone B

Cat. No.: B15594314
M. Wt: 330.4 g/mol
InChI Key: DNBGAGAUTOKWGJ-FKTKFHELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramilactone B is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,5S,10S,11R,12R,14R,16S,17R)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one

InChI

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m1/s1

InChI Key

DNBGAGAUTOKWGJ-FKTKFHELSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

Note: This document addresses the mechanism of action of Spironolactone (B1682167), as no information could be found for a compound named "Spiramilactone B." It is presumed that "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the molecular mechanisms of Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on its primary mechanism of action and associated signaling pathways.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Aldosterone, a mineralocorticoid hormone, typically binds to the MR in the distal convoluted tubule and collecting duct of the kidney. This binding event promotes the reabsorption of sodium and water, and the excretion of potassium, which is crucial for maintaining electrolyte balance and blood pressure.[2]

Spironolactone competitively binds to these same receptors, thereby inhibiting the actions of aldosterone.[2][4] This antagonism leads to a decrease in sodium and water reabsorption and an increase in their excretion, while simultaneously promoting potassium retention.[3][5] This diuretic and antihypertensive effect is central to its therapeutic use in conditions like heart failure, hypertension, and edema.[2][3]

Beyond its effects in the kidney, Spironolactone's blockade of aldosterone's actions on the heart and blood vessels provides cardioprotective benefits by reducing fibrosis and remodeling.[4]

Spironolactone also exhibits anti-androgenic properties by competing with androgens for binding to the androgen receptor and inhibiting enzymes involved in steroidogenesis.[2] This secondary mechanism makes it useful in treating conditions such as hirsutism, acne, and female pattern hair loss.[3][4]

Signaling Pathways Modulated by Spironolactone

Mineralocorticoid Receptor Signaling Pathway

The primary signaling pathway affected by Spironolactone is the aldosterone-mediated mineralocorticoid receptor pathway. By blocking aldosterone from binding to the MR, Spironolactone prevents the translocation of the receptor-ligand complex to the nucleus, where it would otherwise act as a transcription factor to regulate the expression of genes involved in sodium and potassium transport.

MR_pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Competitively Binds and Blocks MR_Aldo MR-Aldosterone Complex MR_Aldo_n MR-Aldosterone Complex MR_Aldo->MR_Aldo_n Translocation ARE Aldosterone Response Element (on DNA) MR_Aldo_n->ARE Binds Gene_Expression Gene Expression (e.g., ENaC, Na+/K+ pump) ARE->Gene_Expression Promotes Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Na_K_transport Na_K_transport Protein_Synthesis->Na_K_transport Increased Na+ reabsorption Decreased K+ secretion

Caption: Competitive antagonism of the Mineralocorticoid Receptor by Spironolactone.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have indicated that Spironolactone can also modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In the context of certain disease models, such as podocytes under mechanical stress, Spironolactone has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to the promotion of autophagy. This inhibition is associated with the downregulation of key proteins in the pathway, including p85-PI3K, p-Akt, and p-mTOR.

PI3K_pathway Spironolactone Spironolactone PI3K PI3K Spironolactone->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Spironolactone.

Quantitative Data

The following tables summarize the available quantitative data for Spironolactone's binding affinity, inhibitory concentrations, and dose-response in clinical studies.

Table 1: Receptor Binding Affinity and Inhibitory Concentrations of Spironolactone
ReceptorParameterValue (nM)SpeciesReference
Mineralocorticoid Receptor (MR)IC5024-[1]
Mineralocorticoid Receptor (MR)Ki2.32Human[6]
Mineralocorticoid Receptor (MR)Kb17.7Human[6]
Androgen Receptor (AR)IC5077-[1][4]
Androgen Receptor (AR)Ki39.4Human[6]
Glucocorticoid Receptor (GR)IC502,400Rat[4]
Glucocorticoid Receptor (GR)Ki32.6Human[6]
Progesterone Receptor (PR)EC50740Rat[4]
Progesterone Receptor (PR)Ki400Human[6]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; Kb: Binding affinity constant; EC50: Half-maximal effective concentration.

Table 2: Dose-Response of Spironolactone in Hypertension
Dose (mg/day)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Study PopulationReference
25-6.45Not significantStage I Essential Hypertension[7]
25-50-21 to -25-10 to -12Resistant Hypertension[8]
25-100-20.09-6.75Primary (Essential) Hypertension[9]
100-500Similar to 25-100 mg/daySimilar to 25-100 mg/dayPrimary (Essential) Hypertension[9]

Key Experimental Methodologies

The following sections describe the general protocols for key experiments used to elucidate the mechanism of action of Spironolactone.

Receptor Binding Assays

These assays are fundamental to determining the affinity and specificity of Spironolactone for its target receptors.

  • Objective: To quantify the binding of Spironolactone to the Mineralocorticoid Receptor and other steroid receptors.

  • General Protocol:

    • Preparation of Receptor Source: Homogenates from tissues expressing the target receptor (e.g., rat kidney) or cell lines transfected to express the receptor of interest are prepared.

    • Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-aldosterone for MR) is incubated with the receptor preparation.

    • Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled Spironolactone.

    • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The data are used to calculate the IC50 value of Spironolactone, which can then be converted to a Ki or Kb value to represent its binding affinity.

Reporter Gene Assays

These assays are used to assess the functional consequences of Spironolactone binding to its receptor, specifically its ability to act as an antagonist.

  • Objective: To determine if Spironolactone inhibits the transcriptional activity of the Mineralocorticoid Receptor.

  • General Protocol:

    • Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or U2OS) is co-transfected with two plasmids: one expressing the Mineralocorticoid Receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter (e.g., MMTV).

    • Treatment: The transfected cells are treated with an agonist (e.g., aldosterone) in the presence or absence of varying concentrations of Spironolactone.

    • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • Data Analysis: A decrease in reporter gene activity in the presence of Spironolactone indicates its antagonistic effect.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to investigate the effect of Spironolactone on the expression and phosphorylation status of proteins within a specific signaling pathway, such as the PI3K/AKT/mTOR pathway.

  • Objective: To measure changes in the levels of total and phosphorylated PI3K, AKT, and mTOR in response to Spironolactone treatment.

  • General Protocol:

    • Cell Culture and Treatment: Cells of interest (e.g., podocytes) are cultured and treated with Spironolactone for a specified duration.

    • Protein Extraction: The cells are lysed to extract total protein.

    • Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for all samples.

    • SDS-PAGE and Protein Transfer: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Data Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

Cell Viability Assays

These assays are used to assess the cytotoxic or proliferative effects of Spironolactone on different cell types.

  • Objective: To determine the effect of Spironolactone on the viability and proliferation of cells.

  • General Protocol (MTT Assay):

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

    • Treatment: The cells are treated with various concentrations of Spironolactone for different time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance values are proportional to the number of viable cells, allowing for the calculation of cell viability as a percentage of the untreated control.

References

A Comprehensive Technical Review of the Biological Activity of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167) is a well-established potassium-sparing diuretic that primarily functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] Initially developed for its antihypertensive and diuretic properties, recent research has unveiled a broader spectrum of biological activities, including significant anti-inflammatory, anti-cancer, and cardioprotective effects.[5][6][7][8][9][10] This technical guide provides an in-depth analysis of the multifaceted biological activities of spironolactone, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative data from key studies. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone's primary mechanism of action is the competitive binding to and inhibition of the mineralocorticoid receptor.[1][2][3] This action primarily occurs in the distal convoluted renal tubule, where it blocks the effects of aldosterone.[2][3] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, promotes sodium and water reabsorption while increasing potassium excretion.[1][3][4] By antagonizing the MR, spironolactone leads to increased excretion of sodium and water and retention of potassium, thereby exerting its diuretic and antihypertensive effects.[1][2][3][11] Beyond the kidneys, spironolactone also blocks aldosterone's pro-inflammatory and fibrotic effects on the heart and blood vessels, contributing to its cardioprotective benefits.[2][3]

Anti-inflammatory Activity

Spironolactone has demonstrated significant anti-inflammatory properties. Studies have shown its ability to reduce the production of pro-inflammatory cytokines.[5][7]

Inhibition of Pro-inflammatory Cytokine Production

In human peripheral blood mononuclear cells (PBMCs) stimulated with angiotensin II, spironolactone significantly reduced the production of monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[5] At a concentration of 10 µM, spironolactone showed a more potent reduction in these cytokines compared to the same dose of alacepril (B1666765) or CV-11974.[5] Furthermore, in activated leukocytes, spironolactone has been shown to suppress the transcription and release of several pro-inflammatory cytokines, including TNF-α, interferon-γ (IFN-γ), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-6 (IL-6), with inhibition ranging from 70-90%.[7]

Quantitative Data on Anti-inflammatory Effects
CytokineCell TypeStimulantSpironolactone Concentration% InhibitionReference
MCP-1Human PBMCsAngiotensin II10 µMSignificant Reduction[5]
TNF-αHuman PBMCsAngiotensin II10 µMSignificant Reduction[5]
TNF-αHuman LeukocytesPHA and LPSIn vivo attainable doses70-90%[7]
IFN-γHuman LeukocytesPHA and LPSIn vivo attainable doses70-90%[7]
GM-CSFHuman LeukocytesPHA and LPSIn vivo attainable doses70-90%[7]
IL-6Human LeukocytesPHA and LPSIn vivo attainable doses70-90%[7]
Experimental Protocol: In Vitro Cytokine Production Assay

Objective: To evaluate the effect of spironolactone on the production of MCP-1 and TNF-α in cultured human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: Human PBMCs are isolated and cultured.

  • Stimulation: Cells are stimulated with angiotensin II (Ang II) to induce cytokine production.

  • Treatment: Cultured cells are treated with varying concentrations of spironolactone (e.g., 10 µM).

  • Incubation: Cells are incubated for a specified period.

  • Cytokine Measurement: The levels of MCP-1 and TNF-α in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in cytokine production in spironolactone-treated cells is compared to untreated controls.

Anticancer Activity

Recent studies have highlighted the potential of spironolactone as an anticancer agent, particularly in inhibiting cancer stem cells (CSCs).[6][8][10] Its anticancer effects are attributed to its ability to impair the DNA damage response and reduce the expression of survivin.[6][8][10]

Inhibition of DNA Double-Strand Break Repair

Spironolactone has been shown to prevent the growth and drug resistance of cancer stem cells by inhibiting DNA double-strand break (DSB) repair.[6] This mechanism suggests its potential application in combination with DNA-damaging chemotherapeutic agents.[10]

Induction of Apoptosis in Glioblastoma Cells

In human glioblastoma U87-MG cancer cells, spironolactone has been found to induce apoptotic cell death.[6] Treatment with spironolactone for 48 hours led to a significant increase in the activity of caspase-8 and caspase-9, key mediators of the extrinsic and intrinsic apoptotic pathways, respectively.[6]

Reduction of Survivin Expression

Spironolactone can reduce the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[10] This reduction in survivin sensitizes cancer cells to non-DNA-damaging anticancer drugs like gemcitabine (B846) and osimertinib.[10] This combinatorial effect has been observed to significantly suppress tumor growth in vivo without apparent adverse effects.[10][12]

Quantitative Data on Anticancer Effects
Cell LineEffectSpironolactone TreatmentKey FindingReference
U87-MG (Glioblastoma)Apoptosis Induction48 hoursSignificant increase in caspase-8 and caspase-9 activity[6]
Various Cancer Cell LinesChemosensitizationIn combination with gemcitabine and osimertinibSuppression of cell growth and tumorigenesis[10]
Experimental Protocol: Caspase Activity Assay

Objective: To determine the effect of spironolactone on caspase-8 and caspase-9 activity in U87-MG glioblastoma cells.

Methodology:

  • Cell Culture and Treatment: U87-MG cells are cultured and treated with spironolactone for 48 hours. A vehicle control (e.g., DMSO 1%) and non-treated cells (mock) are included.

  • Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

  • Caspase Assay: The activity of caspase-8 and caspase-9 in the cell lysates is measured using specific colorimetric or fluorometric assay kits. These kits typically contain a specific substrate that is cleaved by the active caspase, releasing a detectable signal.

  • Data Analysis: The caspase activity in spironolactone-treated cells is compared to that in the control groups. Statistical significance is determined using appropriate tests (e.g., P-value < 0.05).[6]

Signaling Pathways Modulated by Spironolactone

Spironolactone's diverse biological effects are mediated through its influence on various intracellular signaling pathways.

PI3-K/Akt and p38MAPK Signaling Pathways

In a rat model of metabolic syndrome, spironolactone was shown to exert protective effects on hypertension and dyslipidemia by inhibiting the PI3-K/Akt and p38MAPK signaling pathways in pancreatic tissue.[13] Specifically, it inhibited the phosphorylation of protein kinase B (p-PKB/Akt), a downstream target of PI3-K, and the phosphorylation of p38MAPK, which is critical for cellular apoptosis.[13]

PI3K_p38MAPK_Pathway Spironolactone Spironolactone PI3K PI3K Spironolactone->PI3K p38MAPK p38MAPK Spironolactone->p38MAPK Akt PKB/Akt PI3K->Akt Protective_Effects Protective Effects (Hypertension, Dyslipidemia) Akt->Protective_Effects Apoptosis Apoptosis p38MAPK->Apoptosis Apoptosis->Protective_Effects Cardiomyocyte_Signaling Spironolactone Spironolactone Unknown_Receptor Unknown Receptor Spironolactone->Unknown_Receptor Ca2_plus Ca²⁺ Unknown_Receptor->Ca2_plus cGMP cGMP Unknown_Receptor->cGMP cAMP cAMP Unknown_Receptor->cAMP ERK1_2 ERK1/2 Unknown_Receptor->ERK1_2 Cardioprotection Cardioprotection cGMP->Cardioprotection cAMP->Cardioprotection Experimental_Workflow_Cardioprotection Aldosterone_Salt Aldosterone/Salt-Induced Hypertensive Rats Spironolactone_Treatment Spironolactone Treatment Aldosterone_Salt->Spironolactone_Treatment Pathway_Analysis Analysis of Signaling Pathways Spironolactone_Treatment->Pathway_Analysis Cardiovascular_Remodeling Assessment of Cardiovascular Remodeling Spironolactone_Treatment->Cardiovascular_Remodeling ACE_EGFR_ERK ACE/EGFR/ERK Pathway_Analysis->ACE_EGFR_ERK NADPH_LOX1 NAD(P)H Oxidase/LOX-1 Pathway_Analysis->NADPH_LOX1 Rho_Kinase Rho-Kinase Pathway_Analysis->Rho_Kinase Cardioprotective_Effects Cardioprotective Effects Cardiovascular_Remodeling->Cardioprotective_Effects

References

Preliminary Toxicity Screening of Spiramilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Version: 1.0

This technical guide provides a comprehensive overview of the standard methodologies and data interpretation for the preliminary toxicity screening of the novel diterpenoid alkaloid, Spiramilactone B. Given the absence of published toxicity data for this specific compound, this document outlines a recommended course of action based on established protocols for early-stage drug development. The presented data is hypothetical and serves to illustrate the expected outcomes of such a screening process.

Acute Oral Toxicity

An acute oral toxicity study is essential for determining the potential adverse health effects of a single, high-dose exposure to a substance. This initial assessment helps in classifying the substance for hazard and provides a basis for dose selection in further studies. The protocol described is based on the OECD Guideline 420 (Fixed Dose Procedure).[1][2][3]

Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure)
  • Test System: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are used as they are generally slightly more sensitive.[4]

  • Housing and Acclimation: Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Fasting: Prior to administration of this compound, animals are fasted overnight (food, but not water).[3]

  • Dose Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered as a single dose by oral gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any available structure-activity relationship data.[3]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), and body weight changes for a period of 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Data Presentation: Acute Oral Toxicity of this compound (Hypothetical Data)
Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
Vehicle Control50/5None observed+5.2%No abnormalities
30050/5Mild lethargy observed within the first 4 hours, resolved by 24 hours.+4.8%No abnormalities
200051/5Pronounced lethargy, piloerection, and slight ataxia within the first 8 hours. One mortality on Day 2.-2.1% (survivors)No abnormalities in survivors. Deceased animal showed signs of gastrointestinal irritation.

Visualization: Acute Oral Toxicity Workflow

Acute_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation (>= 5 days) fasting Overnight Fasting acclimation->fasting dosing Single Oral Gavage This compound fasting->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis & Classification necropsy->data_analysis

Workflow for the Acute Oral Toxicity Study.

In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are rapid and cost-effective methods to assess the potential of a compound to cause cell death or inhibit cell proliferation. A panel of assays is recommended to identify different mechanisms of cytotoxicity.

Experimental Protocols: Cytotoxicity Assays
  • Cell Lines: A human hepatoma cell line (e.g., HepG2) and a human renal cell line (e.g., HEK293) are used to assess potential organ-specific toxicity.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the final test concentrations. The final DMSO concentration in the culture medium is kept below 0.5%.

  • Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with medium containing various concentrations of this compound or vehicle control, and incubated for 24 and 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[5][6] After incubation, the medium is replaced with MTT solution. Following a further incubation, the formazan crystals are solubilized with a suitable solvent, and the absorbance is read on a microplate reader.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[5][7] After the treatment period, cells are incubated with a medium containing Neutral Red. Subsequently, the cells are washed, the dye is extracted, and the absorbance is measured.

  • Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8][9] At the end of the exposure period, an aliquot of the culture supernatant is collected and incubated with an LDH substrate mixture. The resulting color change is proportional to the amount of LDH released and is measured spectrophotometrically.

Data Presentation: In Vitro Cytotoxicity of this compound (IC50 in µM) (Hypothetical Data)
AssayCell Line24-hour Exposure (IC50 µM)48-hour Exposure (IC50 µM)
MTT HepG278.545.2
HEK29395.368.7
Neutral Red HepG282.149.8
HEK293101.675.4
LDH HepG2> 10089.5
HEK293> 100> 100

IC50: The concentration of a drug that gives half-maximal response.

Visualization: General Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (Attachment) cell_seeding->overnight_incubation compound_exposure Expose to this compound (24h & 48h) overnight_incubation->compound_exposure assay_specific_step Add Assay-Specific Reagent (MTT, NR, or LDH substrate) compound_exposure->assay_specific_step final_incubation Incubation assay_specific_step->final_incubation readout Measure Absorbance/ Fluorescence final_incubation->readout ic50_calc Calculate IC50 Values readout->ic50_calc

General workflow for in vitro cytotoxicity assays.

In Vitro Genotoxicity Screening

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard preliminary screening includes a bacterial reverse mutation assay and an in vitro mammalian cell micronucleus test.[10]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12][13][14]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[15]

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

  • Procedure (Plate Incorporation Method): this compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer are combined in molten top agar (B569324). This mixture is then poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Data Presentation: Ames Test on this compound (Mean Revertants/Plate ± SD) (Hypothetical Data)
StrainTreatment (µ g/plate )Without S9 ActivationWith S9 Activation
TA98 Vehicle Control25 ± 430 ± 5
1028 ± 533 ± 6
5031 ± 635 ± 4
25034 ± 739 ± 5
Positive Control245 ± 22450 ± 31
TA100 Vehicle Control110 ± 12125 ± 15
10115 ± 10130 ± 11
50121 ± 14138 ± 16
250128 ± 11145 ± 18
Positive Control850 ± 651100 ± 89
Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[16][17][18]

  • Cell Line: A mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, is used.

  • Exposure: Cells are treated with this compound at multiple concentrations (determined from prior cytotoxicity data) for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: In Vitro Micronucleus Assay with this compound (Hypothetical Data)
Treatment GroupConcentration (µM)% Cytotoxicity% Micronucleated Binucleated Cells (Mean ± SD)
-S9, 24h Vehicle Control0%1.2 ± 0.3
205%1.4 ± 0.4
4018%1.5 ± 0.5
6045%1.7 ± 0.6
Positive Control55%8.9 ± 1.1
+S9, 4h Vehicle Control0%1.3 ± 0.2
203%1.3 ± 0.4
4015%1.6 ± 0.5
6042%1.8 ± 0.7
Positive Control51%10.2 ± 1.4

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial) cluster_micronucleus Micronucleus Assay (Mammalian) ames_exposure Expose Bacteria to Compound (+/- S9) in Top Agar ames_incubation Incubate 48-72h ames_exposure->ames_incubation ames_count Count Revertant Colonies ames_incubation->ames_count end Genotoxicity Profile ames_count->end mn_exposure Expose Cells to Compound (+/- S9) mn_cytoB Add Cytochalasin B mn_exposure->mn_cytoB mn_harvest Harvest, Fix & Stain mn_cytoB->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score mn_score->end start This compound start->ames_exposure start->mn_exposure

Workflow for in vitro genotoxicity screening.

Potential Mechanism of Cytotoxicity: Apoptosis

The cytotoxicity observed in the in vitro assays could be mediated by apoptosis, or programmed cell death. Understanding the underlying signaling pathway is crucial. The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress.[19]

Visualization: Intrinsic Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade stimulus This compound-induced Stress (e.g., DNA Damage) bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 bax_bak Bax/Bak (Pro-apoptotic) stimulus->bax_bak bcl2->bax_bak cyto_c Cytochrome c (Release) bax_bak->cyto_c Permeabilization apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activation procas9 Pro-caspase-9 procas9->apoptosome procas3 Pro-caspase-3 cas9->procas3 Cleavage cas3 Caspase-3 (Executioner) procas3->cas3 apoptosis Apoptosis cas3->apoptosis Substrate Cleavage

The intrinsic (mitochondrial) pathway of apoptosis.

Summary and Next Steps

Based on this hypothetical preliminary screening, this compound demonstrates:

  • Low acute oral toxicity in rats.

  • Moderate, time- and dose-dependent cytotoxicity in hepatic and renal cell lines, with cell viability assays (MTT, NR) being more sensitive than membrane integrity assays (LDH).

  • No evidence of mutagenicity in the Ames test.

  • No indication of clastogenicity or aneugenicity in the in vitro micronucleus assay.

These results suggest a favorable preliminary safety profile. Further investigation would be warranted to confirm these findings and to explore the mechanism of cytotoxicity, potentially through assays confirming apoptotic markers like caspase activation. Subsequent steps would involve repeat-dose toxicity studies in animals to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

References

Spironolactone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167) is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2][3] As a BCS Class II drug, its low aqueous solubility and potential for degradation present significant challenges in formulation development.[4][5] This guide provides an in-depth overview of the solubility and stability of spironolactone, compiling key data and experimental methodologies to support research and development efforts.

Core Physicochemical Properties

Spironolactone is a white to light yellow-brown, fine powder with a mild mercaptan-like odor.[1][6] It is stable in air.[1]

PropertyValueReference
Molecular FormulaC24H32O4S[1]
Molecular Weight416.58 g/mol [3]
Melting Point198-207 °C[1][6]
LogP2.78[1][7]

Solubility Profile

Spironolactone is a lipophilic drug that is practically insoluble in water but soluble in various organic solvents.[7][8] Its poor water solubility can impact its bioavailability.[2][7]

Table 1: Solubility of Spironolactone in Various Solvents

SolventSolubility DescriptionQuantitative Value (at 25°C unless specified)Reference
WaterPractically insoluble0.022 mg/mL[9]
ChloroformFreely soluble / Very soluble-[6][7][8]
Ethanol (95%)Soluble-[6][10]
Methanol (B129727)Slightly soluble-[6][7]
BenzeneVery soluble-[7][8]
Ethyl AcetateSoluble-[7][8]
PEG 400-50 mg/mL[5]

The aqueous solubility of spironolactone can be enhanced through the use of surfactants, such as sodium dodecyl sulphate (SDS) and cetyl trimethylammonium bromide (CTAB), which form micelles that can encapsulate the drug.[9] Another approach to improve dissolution is the formation of solid dispersions with carriers like polyethylene (B3416737) glycol (PEG) 4000.[11]

Stability and Degradation

Spironolactone is susceptible to degradation under various stress conditions, including hydrolysis (both acidic and basic), oxidation, and photolysis.[12] Understanding these degradation pathways is crucial for developing stable formulations.

Table 2: Summary of Spironolactone Stability under Forced Degradation Conditions

Stress ConditionReagents and DurationDegradation (%)Major Degradation ProductsReference
Acidic Hydrolysis0.1 M HCl, 24-48 hours~15%Canrenone (B1668266), 7α-thiospironolactone[12][13]
Alkaline Hydrolysis0.01 M NaOH, 15 minutes~11%Canrenone, 7α-thiospironolactone[12][13]
Oxidative30% H2O2, 24 hours~12%-[12][13]
Thermal60°C, 2 hours~15%-[13]
Photolytic (UV)UV lamp (254 nm), 48 hours~7%-[12][13][14]
Neutral pH5 days~12%-[13]

The primary degradation products of spironolactone are canrenone and 7α-thiospironolactone.[12][13] Alkaline hydrolysis is a significant degradation pathway.[12]

Experimental Protocols

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of spironolactone in various solvents.

Methodology:

  • Preparation: An excess amount of spironolactone is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: The concentration of spironolactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

  • Stock Solution Preparation: A stock solution of spironolactone is prepared in a suitable solvent like methanol or acetonitrile.[12]

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The drug solution is treated with 0.1 M HCl and heated (e.g., at 60°C).[12]

    • Alkaline Hydrolysis: The drug solution is treated with 0.01 M NaOH at room temperature.[12]

    • Oxidative Degradation: The drug solution is treated with 30% H₂O₂ at room temperature.[12]

    • Thermal Degradation: The solid drug or its solution is heated at a high temperature (e.g., 60°C).[12]

    • Photodegradation: The drug solution is exposed to UV light (e.g., 254 nm).[12]

  • Sample Analysis: Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining spironolactone and detect any degradation products.[12]

Visualizations

Spironolactone Metabolic Pathway

Spironolactone is a prodrug that is extensively metabolized in the liver. Its therapeutic effects are largely attributed to its active metabolites.[2][15] The metabolic pathway can be divided into two main routes: one where the sulfur moiety is removed (dethioacetylation) and one where it is retained.[1][16]

G cluster_0 Metabolic Pathway of Spironolactone Spironolactone Spironolactone Thiospironolactone 7α-thiospironolactone Spironolactone->Thiospironolactone Deacetylation Canrenone Canrenone Thiospironolactone->Canrenone Dethioacetylation TMS 7α-thiomethylspironolactone (TMS) Thiospironolactone->TMS S-methylation HTMS 6β-hydroxy-7α-thiomethylspironolactone (HTMS) TMS->HTMS Metabolism

Caption: Major metabolic pathways of spironolactone.

Experimental Workflow for Forced Degradation Study

A systematic workflow is crucial for conducting reliable forced degradation studies of spironolactone.

G cluster_1 Forced Degradation Experimental Workflow A Prepare Spironolactone Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Withdraw Samples at Time Intervals B->C D Neutralize Samples (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify and Quantify Degradation Products E->F

Caption: Workflow for spironolactone forced degradation.

Mechanism of Action: Aldosterone Antagonism

Spironolactone and its active metabolites function as competitive antagonists of the mineralocorticoid receptor, leading to its diuretic and antihypertensive effects.[16][17]

Caption: Spironolactone's antagonism of aldosterone.

References

The In Silico Perspective: A Technical Guide to Computational Docking Studies of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a synthetic steroid and potassium-sparing diuretic, is a widely prescribed medication for conditions ranging from heart failure and hypertension to hirsutism.[1][2] Its therapeutic effects are primarily attributed to its action as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] However, it also exhibits anti-androgenic properties by binding to the androgen receptor.[1][2][4] Understanding the molecular interactions between spironolactone and its target proteins is crucial for optimizing its therapeutic efficacy and designing novel derivatives with improved selectivity and fewer side effects. Computational docking has emerged as a powerful tool to elucidate these interactions at an atomic level, providing valuable insights for drug discovery and development.[5][6] This technical guide provides an in-depth overview of the computational docking studies of spironolactone, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Introduction to Spironolactone and its Molecular Targets

Spironolactone exerts its physiological effects by competitively binding to steroid hormone receptors. Its primary targets include:

  • Mineralocorticoid Receptor (MR): As an aldosterone (B195564) antagonist, spironolactone blocks the binding of aldosterone to the MR in the distal convoluted renal tubule.[1][3] This prevents sodium and water reabsorption while retaining potassium, leading to its diuretic and antihypertensive effects.[1][3][4]

  • Androgen Receptor (AR): Spironolactone and its metabolites can competitively inhibit the binding of androgens, such as testosterone, to the AR.[1][2][4] This anti-androgenic activity is leveraged in the treatment of conditions like acne, hirsutism, and female pattern hair loss.[1][2]

  • Xeroderma Pigmentosum Group B (XPB) Protein: Recent studies have identified a novel mechanism of action for spironolactone involving the induction of proteolytic degradation of the XPB protein, a component of the TFIIH complex essential for DNA repair and transcription.[7]

Quantitative Data from Docking Studies

Computational docking simulations provide quantitative estimates of the binding affinity between a ligand (spironolactone) and its target protein. These are often expressed as binding energy (in kcal/mol) or inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex.

Target ProteinLigandDocking SoftwareBinding Affinity (kcal/mol)Estimated Ki (nM)Reference
Mineralocorticoid Receptor (PDB ID: 2OAX)SpironolactoneAutoDock Vina-13.2-[8]
Mineralocorticoid Receptor (PDB ID: 2OAX)Spironolactone (crystallized)AutoDock 4-13.97-[8]
Mineralocorticoid ReceptorSpironolactone(Not Specified)-7.0-[9]
E. coli DNA Gyrase BFluoroquinolone AnalogsAutoDock Vina-6.1 to -7.2-[10]
Human Topoisomerase IIαFluoroquinolone AnalogsAutoDock Vina-6.8 to -7.4-[10]

Note: Data for fluoroquinolone analogs are included to provide a comparative context for binding affinities achieved in similar in silico studies.

Methodologies for Computational Docking

Robust and reliable molecular docking studies require a systematic and validated workflow.[5] The general steps involved in a typical computational docking study of spironolactone are outlined below.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., Mineralocorticoid Receptor, PDB ID: 2OAX) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.[11]

  • Ligand Structure Preparation: The 2D structure of spironolactone is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.[10] The ligand's energy is then minimized to obtain a stable conformation.[10]

Docking Simulation
  • Software Selection: Several software packages are available for molecular docking, with AutoDock Vina and AutoDock 4 being commonly used.[8][10][12]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.[12]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose.[12]

Analysis of Results
  • Pose Selection: The docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.[11]

  • Interaction Analysis: The interactions between the best-docked pose of spironolactone and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds and hydrophobic interactions.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Spironolactone

Spironolactone has been shown to influence several intracellular signaling pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and autophagy.[13][14] Studies have shown that spironolactone can promote autophagy by inhibiting this pathway.[13][14]

G Spironolactone Spironolactone MR Mineralocorticoid Receptor Spironolactone->MR inhibits PI3K PI3K MR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Spironolactone's inhibition of the PI3K/AKT/mTOR pathway.

Recent evidence also suggests that spironolactone can induce the degradation of the XPB protein, a key component of the TFIIH complex involved in transcription and DNA repair.[7]

G Spironolactone Spironolactone XPB XPB Protein Spironolactone->XPB induces Proteasomal_Degradation Proteasomal Degradation XPB->Proteasomal_Degradation TFIIH_Complex TFIIH Complex (Transcription & DNA Repair) XPB->TFIIH_Complex component of

Caption: Spironolactone-induced degradation of the XPB protein.

General Workflow for Computational Docking

The process of conducting a computational docking study follows a structured workflow, from initial data retrieval to final analysis.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) Prep_Protein Prepare Protein (Remove water, add H) PDB->Prep_Protein Ligand Ligand Structure (e.g., Spironolactone) Prep_Ligand Prepare Ligand (Energy Minimization) Ligand->Prep_Ligand Docking Molecular Docking (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Binding_Energy Calculate Binding Energy Docking->Binding_Energy Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Binding_Energy->Interaction_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion and Future Directions

Computational docking studies have provided significant insights into the molecular basis of spironolactone's interaction with its protein targets. These in silico approaches offer a time- and cost-effective means to screen for novel inhibitors, predict binding affinities, and guide the rational design of new drugs with enhanced specificity and reduced off-target effects.[6][15] Future research should focus on integrating molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate representation of the binding process.[5] Furthermore, experimental validation of in silico findings remains crucial to confirm the predicted binding modes and activities. By combining computational and experimental approaches, we can continue to unravel the complex pharmacology of spironolactone and pave the way for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

It is important to clarify that the requested topic, "Spiramilactone B," does not correspond to a recognized compound in the scientific literature. It is highly probable that this is a misnomer for Spironolactone (B1682167) , a widely studied and clinically significant medication. This guide will, therefore, provide a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of Spironolactone, tailored for researchers, scientists, and drug development professionals.

Spironolactone is a synthetic, steroidal aldosterone (B195564) antagonist with antiandrogenic properties.[1] It belongs to the class of potassium-sparing diuretics and is utilized in the management of various cardiovascular and endocrine conditions.[2][3]

Pharmacokinetics

Spironolactone is well-absorbed after oral administration and is extensively metabolized, primarily in the liver.[4] It is a prodrug, and its therapeutic effects are largely mediated by its active metabolites.[1]

Absorption and Distribution

  • Bioavailability: The bioavailability of spironolactone is reported to be between 60% and 90%.[1] The presence of food can significantly increase the bioavailability.[4]

  • Protein Binding: Spironolactone and its primary metabolite, canrenone, are highly bound to plasma proteins, exceeding 90%.[4] They bind to albumin and alpha-1-acid glycoprotein.[4]

  • Time to Peak Plasma Concentration (Tmax): For spironolactone, the mean Tmax is approximately 2.6 hours, while for its active metabolite canrenone, it is 4.3 hours.[4]

Metabolism

Spironolactone undergoes rapid and extensive metabolism. The two major active metabolites are:

  • 7α-thiomethylspironolactone (TMS): This is the major active metabolite and is primarily responsible for the potassium-sparing diuretic effect of spironolactone.[1][5]

  • Canrenone: This is another major active metabolite that contributes to the antimineralocorticoid activity.[1]

Other metabolites, such as 6-beta (ß)-hydroxy-7-alpha (α)-thiomethylspirolactone (HTMS), are also formed.[4] The metabolic pathways include deacetylation, S-oxygenation, S-methylation, dethioacetylation, hydroxylation (via CYP3A4), and lactone hydrolysis.[1]

Excretion

The metabolites of spironolactone are primarily excreted in the urine (42-56%) and secondarily in the feces (14.2-14.6%).[4] Unchanged spironolactone is not detected in the urine.[4]

Pharmacokinetic Parameters of Spironolactone and its Metabolites

ParameterSpironolactoneCanrenone7α-thiomethylspironolactone (TMS)6ß-hydroxy-7α-thiomethylspirolactone (HTMS)Reference
Mean Half-life (t½) 1.4 hours16.5 hours13.8 hours15 hours[4]
Mean Tmax 2.6 hours4.3 hours--[4]
Protein Binding >90%>90%--[4]

Pharmacokinetics in Specific Populations

In patients with liver cirrhosis, the metabolism of spironolactone is impaired, leading to increased terminal half-lives of the parent drug and its metabolites.[6]

Pharmacodynamics

The pharmacodynamic actions of spironolactone are primarily mediated through its competitive antagonism of the mineralocorticoid receptor (MR).[2] It also exhibits antiandrogenic effects by binding to the androgen receptor (AR).[2]

Mechanism of Action

Spironolactone and its active metabolites competitively bind to the mineralocorticoid receptors in the distal convoluted renal tubule.[2] This action antagonizes the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system.[2] The blockade of the MR leads to:

  • Increased excretion of sodium and water.[7]

  • Retention of potassium.[7]

This dual action results in its diuretic and antihypertensive effects.[2]

Signaling Pathway of Spironolactone's Antimineralocorticoid Effect

spironolactone_moa cluster_blood Bloodstream cluster_cell Kidney Tubular Cell Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Antagonizes Aldosterone Aldosterone Aldosterone->MR Binds to Aldosterone_MR Aldosterone-MR Complex MR->Aldosterone_MR Forms nucleus Nucleus Aldosterone_MR->nucleus Translocates to Na_K_pump Na+/K+ Pump (Basolateral) nucleus->Na_K_pump Increases Transcription ENaC Epithelial Na+ Channel (ENaC) (Apical) nucleus->ENaC Increases Transcription Bloodstream Bloodstream Na_K_pump->Bloodstream Na+ reabsorption K+ secretion ENaC->Na_K_pump Na+ influx

Spironolactone's Mechanism of Action at the Mineralocorticoid Receptor.

Receptor Binding Affinity

Spironolactone and its metabolites exhibit varying affinities for different steroid hormone receptors.

ReceptorBinding Affinity (Ki, nM)ActionReference
Mineralocorticoid Receptor (MR) 2.32Antagonist[2]
Androgen Receptor (AR) 39.4Antagonist[2]
Glucocorticoid Receptor (GR) 32.6Antagonist[2]
Progesterone Receptor (PR) 400Agonist[2]
Estrogen Receptor (ER) >1,100Antagonist[2]

Clinical Efficacy

Spironolactone has demonstrated efficacy in various clinical settings:

  • Heart Failure: In the Randomized Aldactone Evaluation Study (RALES), spironolactone significantly reduced the risk of both morbidity and mortality in patients with severe heart failure.

  • Resistant Hypertension: Multiple studies have shown that the addition of spironolactone to existing antihypertensive regimens effectively lowers blood pressure in patients with resistant hypertension.

  • Primary Aldosteronism: It is a primary treatment for hyperaldosteronism, effectively controlling blood pressure and correcting hypokalemia.

  • Edema: Spironolactone is used to manage edema associated with conditions such as liver cirrhosis and nephrotic syndrome.[8]

  • Antiandrogenic uses: Due to its antiandrogenic properties, it is used off-label to treat conditions like hirsutism and acne in women.[4]

Experimental Protocols

Determination of Spironolactone and its Metabolites in Biological Fluids

A common method for the quantification of spironolactone and its metabolites in plasma, serum, or urine is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector.

General HPLC Protocol Outline

  • Sample Preparation:

    • Protein precipitation of plasma/serum samples using a solvent like acetonitrile (B52724).

    • Liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

    • Evaporation of the organic solvent and reconstitution of the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1 mL/min.

    • Injection Volume: 10-50 µL.

  • Detection:

    • UV Detection: Wavelength set to the absorption maximum of the analytes.

    • Mass Spectrometry (MS) Detection: Provides higher sensitivity and selectivity, often using tandem mass spectrometry (MS/MS) for quantification.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Experimental Workflow for Pharmacokinetic Studies

pk_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Drug Administration (e.g., oral Spironolactone) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Sampling Urine Collection Dosing->Urine_Sampling Sample_Prep Sample Preparation (e.g., Extraction) Blood_Sampling->Sample_Prep Urine_Sampling->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) HPLC_MS->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, Cmax, AUC, etc.) PK_Modeling->Parameter_Calc

A generalized workflow for a pharmacokinetic study of Spironolactone.

In Vitro Receptor Binding Assays

To determine the binding affinity of spironolactone and its metabolites to various receptors, competitive binding assays are employed.

General Protocol Outline

  • Receptor Preparation:

    • Isolation of cell membranes or cytosol containing the receptor of interest from appropriate tissues or cell lines.

  • Radioligand Binding:

    • A radiolabeled ligand with known high affinity for the receptor is used (e.g., [³H]-aldosterone for the MR).

  • Competition Assay:

    • The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (spironolactone or its metabolites).

  • Separation and Counting:

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Spironolactone is a well-established medication with a complex pharmacokinetic and pharmacodynamic profile. Its clinical efficacy is attributed to its active metabolites, which act primarily as mineralocorticoid and androgen receptor antagonists. A thorough understanding of its absorption, metabolism, and mechanisms of action is crucial for its optimal use in various clinical settings and for the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted properties of this important drug.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Spironolactone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167) is a synthetic steroidal aldosterone (B195564) antagonist used as a potassium-sparing diuretic. It is extensively metabolized in the body to several active metabolites, which contribute significantly to its therapeutic effects. Accurate and reliable quantification of spironolactone and its primary metabolites, such as canrenone (B1668266) and 7α-thiomethylspironolactone, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

This document provides detailed application notes and protocols for the analytical quantification of spironolactone and its key metabolites using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Spironolactone

Spironolactone undergoes extensive metabolism, and no unchanged drug is found in the urine.[1] The metabolites can be broadly categorized into two groups: those where the sulfur moiety is removed and those where it is retained.[1] Canrenone is a major active metabolite in which the thioacetate (B1230152) group is removed.[1][2] Other significant active metabolites retain the sulfur atom, such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2]

Spironolactone_Metabolism Spironolactone Spironolactone Thioacetate_Removal Deacetylation & Dethioacetylation Spironolactone->Thioacetate_Removal Sulfur_Retention Sulfur Retention Pathway Spironolactone->Sulfur_Retention Canrenone Canrenone Thioacetate_Removal->Canrenone TMS 7α-thiomethylspironolactone (TMS) Sulfur_Retention->TMS Further_Metabolism Further Metabolism Canrenone->Further_Metabolism HTMS 6β-hydroxy-7α-thiomethylspironolactone (HTMS) TMS->HTMS Hydroxylation HTMS->Further_Metabolism HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample or Pharmaceutical Formulation Extraction Protein Precipitation or Solid Phase Extraction (SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into HPLC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (small volume, e.g., 50 µL) Extraction Protein Precipitation Sample->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Injection Injection into LC-MS/MS System Centrifugation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (e.g., ESI, APCI) Separation->Ionization MS_Detection Mass Spectrometric Detection (SRM/MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard & Calibration Curve Integration->Quantification

References

Application Notes and Protocols for Gene Expression Analysis Following Spiramilactone B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramilactone B, a derivative of spironolactone (B1682167), is a compound of interest for its potential therapeutic applications. Spironolactone, a well-established potassium-sparing diuretic, functions primarily as a mineralocorticoid receptor (MR) antagonist.[1][2][3] It competitively binds to the aldosterone (B195564) receptor, preventing the reabsorption of sodium and water, which is beneficial in treating conditions like heart failure and hypertension.[1][4] Beyond its diuretic effects, spironolactone exhibits anti-androgenic properties by binding to androgen receptors and inhibiting testosterone (B1683101) production.[5]

Emerging research has highlighted that spironolactone's effects extend beyond its MR antagonism, influencing gene expression through various signaling pathways.[6][7] Studies have demonstrated that spironolactone can modulate the expression of genes involved in inflammation, apoptosis, and cellular signaling.[6][7] For instance, it has been shown to affect genes regulated by transcription factors such as NF-κB, CEBPbeta, and MYC.[6] Furthermore, spironolactone has been found to influence the PI3-K/Akt and p38MAPK signaling pathways.[8] This document provides detailed protocols for analyzing the gene expression changes induced by this compound treatment in a research setting.

Key Signaling Pathways Modulated by Spironolactone

Spironolactone has been shown to impact several key signaling pathways, which are crucial for its diverse physiological effects. Understanding these pathways is essential for elucidating the mechanism of action of this compound.

  • Mineralocorticoid Receptor (MR) Pathway: As a primary antagonist, spironolactone directly blocks the action of aldosterone on the mineralocorticoid receptor, a nuclear hormone receptor that regulates the expression of genes involved in sodium and potassium transport.[2][3]

  • NF-κB Signaling: Spironolactone has been observed to affect genes controlled by the transcription factor NF-κB, a pivotal regulator of the immune and inflammatory response.[6][7]

  • PI3-K/Akt and p38MAPK Signaling: Research indicates that spironolactone can inhibit the phosphorylation of protein kinase B (Akt) and p38MAPK, pathways critical for cell survival, proliferation, and apoptosis.[8]

Below is a diagram illustrating the primary mechanism of action of spironolactone as a mineralocorticoid receptor antagonist.

cluster_Cell Target Cell cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spiramilactone_B This compound Spiramilactone_B->MR Blocks MR_Aldo MR-Aldosterone Complex MR_Spira Inactive MR-Spiramilactone B Complex Nucleus Nucleus MR_Aldo->Nucleus Translocates DNA DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Ion_Channels Ion & Water Transport Genes Gene_Transcription->Ion_Channels Leads to expression of

Caption: Mechanism of this compound as an MR antagonist.

Experimental Protocols

This section provides detailed protocols for cell culture and treatment with this compound, followed by gene expression analysis using quantitative real-time PCR (qPCR).

Experimental Workflow

The overall workflow for analyzing gene expression changes following this compound treatment is outlined below.

G A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. RNA Isolation B->C D 4. RNA Quantification & Quality Control C->D E 5. cDNA Synthesis D->E F 6. Quantitative Real-Time PCR (qPCR) E->F G 7. Data Analysis (ΔΔCt Method) F->G

Caption: Workflow for gene expression analysis.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: When the cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression to occur.

Protocol 2: RNA Isolation
  • Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA isolation kit.

  • Homogenization: Homogenize the cell lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • RNA Purification: Follow the manufacturer's protocol for the chosen RNA isolation kit to purify the total RNA. This typically involves steps of phase separation, precipitation, and washing.

  • RNA Elution: Elute the purified RNA in RNase-free water.

Protocol 3: RNA Quantification and Quality Control
  • Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 absorbance ratios. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.

  • Integrity Check: (Optional but recommended) Assess the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

Protocol 4: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine the template RNA (typically 1 µg), reverse transcriptase enzyme, dNTPs, random primers or oligo(dT) primers, and reaction buffer according to the manufacturer's protocol for the cDNA synthesis kit.

  • Incubation: Incubate the reaction mixture in a thermal cycler using the recommended temperature and time profile for the reverse transcriptase enzyme.

  • Storage: Store the resulting complementary DNA (cDNA) at -20°C until use in qPCR.

Protocol 5: Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Collection: The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

Protocol 6: Data Analysis
  • Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. Determine the Ct value for each sample and for both the target and reference genes.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample: ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation

The following tables provide a template for presenting quantitative data on gene expression changes following this compound treatment.

Table 1: Effect of this compound on the Expression of Inflammatory Genes

GeneTreatment ConcentrationFold Change (vs. Control)p-value
TNF-α 10 µM0.65<0.05
50 µM0.42<0.01
IL-6 10 µM0.78>0.05
50 µM0.55<0.05
NFKB1 10 µM0.85>0.05
50 µM0.68<0.05

Table 2: Effect of this compound on the Expression of Apoptosis-Related Genes

GeneTreatment ConcentrationFold Change (vs. Control)p-value
Bax 10 µM1.5<0.05
50 µM2.8<0.01
Bcl-2 10 µM0.9>0.05
50 µM0.7<0.05
Caspase-3 10 µM1.8<0.05
50 µM3.5<0.001

Table 3: Effect of this compound on the Expression of Ion Transport Genes

GeneTreatment ConcentrationFold Change (vs. Control)p-value
SCNN1A 10 µM0.7<0.05
50 µM0.5<0.01
KCNJ1 10 µM1.2>0.05
50 µM1.4<0.05

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Conclusion

These application notes and protocols provide a comprehensive guide for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further understand the molecular mechanisms of this compound and evaluate its therapeutic potential. The provided templates for data presentation and visualization will aid in the clear and concise communication of research findings.

References

Application Notes and Protocols: Spironolactone in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167), a potassium-sparing diuretic and mineralocorticoid receptor antagonist, has shown potential as an adjuvant in cancer therapy.[1][2] Recent studies utilizing patient-derived organoid (PDO) models have highlighted its ability to enhance the cytotoxic effects of chemotherapy, particularly in bladder cancer.[1][2] These three-dimensional, self-organizing structures closely mimic the cellular and molecular characteristics of the original tumor, providing a powerful platform for preclinical drug evaluation.[3][4]

This document provides detailed application notes and protocols for the use of Spironolactone in organoid culture systems, with a primary focus on its application in bladder cancer organoids. The information is intended to guide researchers in designing and executing experiments to investigate the effects of Spironolactone, both alone and in combination with other therapeutic agents.

Mechanism of Action

In the context of cancer therapy and organoid models, Spironolactone's primary mechanism of action is the inhibition of the Nucleotide Excision Repair (NER) pathway.[1][2] The NER pathway is a critical DNA repair mechanism that removes bulky DNA lesions, such as those induced by platinum-based chemotherapeutics like cisplatin (B142131).[1] By inhibiting NER, Spironolactone enhances the accumulation of DNA damage in cancer cells, leading to increased apoptosis and greater sensitivity to chemotherapy.[1][5]

Spironolactone has been shown to down-regulate the expression of key NER proteins, such as ERCC3, a subunit of the TFIIH complex.[1] Beyond its effects on NER, Spironolactone is also known to modulate other critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and can influence cell growth, proliferation, and survival.[6][7] Spironolactone has also been shown to induce apoptosis through mechanisms independent of its mineralocorticoid receptor antagonism.[8][9][10]

Key Applications in Organoid Culture

  • Chemosensitization: The most well-documented application of Spironolactone in organoids is its ability to sensitize cancer organoids to chemotherapeutic agents, particularly cisplatin in bladder cancer models.[1][2]

  • Drug Synergy Studies: Organoid models are ideal for assessing the synergistic, additive, or antagonistic effects of Spironolactone when combined with other anti-cancer drugs.[1]

  • Investigation of DNA Repair Mechanisms: Researchers can use Spironolactone as a tool to probe the role of the NER pathway in tumor biology and response to therapy.

  • Personalized Medicine: Patient-derived organoids can be used to screen for individual tumor sensitivity to Spironolactone in combination with standard-of-care chemotherapies, paving the way for personalized treatment strategies.[11]

Data Presentation: Quantitative Effects of Spironolactone in Bladder Cancer Organoids

The following tables summarize quantitative data from a preclinical study on the effect of Spironolactone (SP) in combination with Cisplatin in patient-derived bladder cancer organoids.

Table 1: Effect of Spironolactone on Nucleotide Excision Repair (NER) Capacity in Bladder Cancer PDOs

Organoid LineTreatmentNER Capacity (% of 6-4PP removal at 4h)P-value
PDO 1DMSO (Control)~75%< 0.001
Spironolactone (40 µM)~40%
PDO 2DMSO (Control)~80%< 0.001
Spironolactone (40 µM)~45%
PDO 3DMSO (Control)~65%< 0.001
Spironolactone (40 µM)~30%
PDO 4DMSO (Control)~70%< 0.001
Spironolactone (40 µM)~35%

Data adapted from a study by Xu et al.[1]

Table 2: Effect of Spironolactone and Cisplatin on the Viability of Bladder Cancer PDOs

Organoid LineTreatmentRelative Cell Viability (%)
Bca0928DMSO (Control)100
Cisplatin (IC50 concentration)~50
Spironolactone (40 µM)~90
Cisplatin + Spironolactone~25
Bca0801DMSO (Control)100
Cisplatin (IC50 concentration)~50
Spironolactone (40 µM)~95
Cisplatin + Spironolactone~30

Data adapted from a study by Xu et al.[1] Cell viability was measured using the CellTiter-Glo® assay.

Experimental Protocols

Protocol 1: General Culture of Patient-Derived Bladder Cancer Organoids

This protocol provides a general framework for the establishment and maintenance of bladder cancer PDOs.

Materials:

  • Fresh bladder tumor tissue

  • Advanced DMEM/F-12

  • HEPES buffer

  • GlutaMAX™

  • Penicillin-Streptomycin

  • B-27™ Supplement

  • N-acetylcysteine

  • Human EGF (Epidermal Growth Factor)

  • Noggin

  • R-spondin1

  • FGF10 (Fibroblast Growth Factor 10)

  • A83-01 (TGF-β inhibitor)

  • Y-27632 (ROCK inhibitor)

  • Matrigel®

  • Collagenase/Hyaluronidase

  • TrypLE™ Express

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Digestion:

    • Mince the fresh tumor tissue into small fragments (<1 mm³).

    • Digest the tissue fragments in a solution of Collagenase/Hyaluronidase in Advanced DMEM/F-12 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the digestion with Advanced DMEM/F-12 containing 10% fetal bovine serum (FBS).

    • Centrifuge the cell suspension and wash the pellet with PBS.

  • Organoid Seeding:

    • Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Matrigel®.

    • Plate 50 µL domes of the Matrigel®/cell mixture into a pre-warmed 24-well plate.

    • Allow the Matrigel® to solidify at 37°C for 15-30 minutes.

    • Overlay each dome with 500 µL of complete organoid culture medium.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Change the culture medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically disrupting them and re-plating in fresh Matrigel®.

Protocol 2: Spironolactone and Cisplatin Co-treatment of Bladder Cancer Organoids

This protocol details the procedure for assessing the chemosensitizing effect of Spironolactone.

Materials:

  • Established bladder cancer organoid cultures

  • Spironolactone (stock solution in DMSO)

  • Cisplatin (stock solution in saline or water)

  • Complete organoid culture medium

  • CellTiter-Glo® 3D Cell Viability Assay

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest mature organoids and dissociate them into small fragments or single cells using TrypLE™ Express.

    • Count the cells and plate a defined number of cells (e.g., 4000 cells/well) in a 1:1 mixture of organoid culture medium and Matrigel® in a 96-well plate.

  • Drug Treatment:

    • After overnight culture to allow organoid formation, add serially diluted Spironolactone, Cisplatin, or a combination of both to the culture medium. Include a DMSO-only control.

    • For combination treatments, pre-treat with Spironolactone for 4 hours before adding Cisplatin.[1]

    • Incubate the organoids with the drugs for 7 days, refreshing the medium with the respective drugs every 2-3 days.

  • Viability Assessment:

    • After 7 days of treatment, measure cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

    • Read the luminescence using a plate reader.

    • Calculate the relative cell viability compared to the DMSO control and generate dose-response curves to determine IC50 values.

Visualization of Pathways and Workflows

Spironolactone_NER_Inhibition Cisplatin Cisplatin DNA_Damage Bulky DNA Adducts Cisplatin->DNA_Damage induces NER_Pathway Nucleotide Excision Repair (NER) Pathway DNA_Damage->NER_Pathway activates Apoptosis Apoptosis DNA_Damage->Apoptosis triggers ERCC3 ERCC3 (TFIIH) NER_Pathway->Apoptosis prevents Cell_Survival Cell Survival NER_Pathway->Cell_Survival promotes Spironolactone Spironolactone Spironolactone->NER_Pathway inhibits

Caption: Spironolactone inhibits the NER pathway, enhancing cisplatin-induced apoptosis.

PI3K_AKT_mTOR_Pathway_Inhibition Spironolactone Spironolactone PI3K PI3K Spironolactone->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Spironolactone's inhibition of the PI3K/AKT/mTOR signaling pathway.

Organoid_Drug_Screening_Workflow Patient_Tissue Patient Tumor Tissue Digestion Tissue Digestion Patient_Tissue->Digestion Organoid_Culture Organoid Culture (Matrigel®) Digestion->Organoid_Culture Drug_Treatment Drug Treatment (Spironolactone +/- Chemotherapy) Organoid_Culture->Drug_Treatment Viability_Assay Viability Assay (e.g., CellTiter-Glo®) Drug_Treatment->Viability_Assay Data_Analysis Data Analysis (Dose-Response Curves, IC50) Viability_Assay->Data_Analysis Result Determination of Chemosensitivity Data_Analysis->Result

Caption: Workflow for assessing Spironolactone's effect on organoid viability.

Future Perspectives

While the application of Spironolactone in bladder cancer organoids is promising, further research is needed to explore its efficacy in other cancer types and organoid models. Investigating its impact on the PI3K/AKT/mTOR and other signaling pathways within the context of different organoid systems could reveal novel therapeutic opportunities. The use of patient-derived organoids will be instrumental in advancing our understanding of Spironolactone's anti-cancer properties and in developing personalized therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Spironolactone Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Spironolactone (B1682167) in experimental settings. The following information is designed to offer practical solutions and detailed methodologies to ensure the successful preparation and application of Spironolactone in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Spironolactone in common laboratory solvents?

A1: Spironolactone is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its solubility is significantly higher in organic solvents. Below is a summary of its solubility in various common solvents.

Data Presentation: Solubility of Spironolactone in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water22 mg/L25[2]
Water28 µg/mLNot Specified[3]
Ethanol (B145695) (95%)SolubleNot Specified[4]
MethanolSlightly SolubleNot Specified[4]
ChloroformFreely SolubleNot Specified[4]
Ethyl AcetateSolubleNot Specified[2]
Polyethylene (B3416737) Glycol 400 (PEG 400)4.31% w/wNot Specified[5]
Propylene (B89431) GlycolSolubleNot Specified[6]
Glycerin0.77% w/wNot Specified[5]
Co-solvent blend (30% PEG 400, 10% Propylene Glycol, 10% Glycerin, 10% Ethanol)2 mg/mLNot Specified[6]

Q2: I am observing precipitation when diluting my Spironolactone stock solution into an aqueous buffer. What can I do?

A2: This is a common issue due to the low aqueous solubility of Spironolactone. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of Spironolactone in your aqueous medium to below its solubility limit.

  • Use a Co-solvent System: Prepare your final solution in a mixture of the aqueous buffer and a water-miscible organic solvent in which Spironolactone is more soluble, such as ethanol or DMSO. Be mindful of the final solvent concentration, as it may affect your experimental system. A co-solvent blend of polyethylene glycol 400, propylene glycol, glycerin, and ethanol has been shown to be effective.[6]

  • Utilize Solubility Enhancement Techniques: For experiments requiring higher aqueous concentrations, consider employing techniques such as the preparation of solid dispersions or cyclodextrin (B1172386) inclusion complexes. Detailed protocols are provided below.

Q3: What are solid dispersions, and how can they improve Spironolactone's solubility?

A3: Solid dispersions are systems where a poorly soluble drug (Spironolactone) is dispersed in a solid, water-soluble carrier. This technique can enhance the dissolution rate and apparent solubility of the drug by reducing particle size to a molecular level and improving wettability.[7]

Q4: How do cyclodextrins work to increase the solubility of Spironolactone?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like Spironolactone, forming an inclusion complex. This complex has improved aqueous solubility and dissolution properties.[8][9]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of Spironolactone Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of Spironolactone with Polyvinylpyrrolidone (PVP K30), a commonly used hydrophilic carrier.

Materials:

  • Spironolactone

  • Polyvinylpyrrolidone (PVP K30)

  • Acetone (B3395972)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Methodology:

  • Dissolution: Accurately weigh Spironolactone and PVP K30 in a 1:7 drug-to-polymer ratio. Dissolve both components in a minimal amount of acetone in a round-bottom flask.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the acetone under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass it through a sieve to obtain a fine, uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of Spironolactone-Cyclodextrin Inclusion Complex

This protocol details the formation of an inclusion complex between Spironolactone and Hydroxypropyl-β-cyclodextrin (HP-β-CyD).

Materials:

  • Spironolactone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CyD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sonicator

  • Freeze-dryer (lyophilizer)

Methodology:

  • Phase Solubility Study (Optional but Recommended): To determine the optimal drug-to-cyclodextrin ratio, perform a phase solubility study. Add excess Spironolactone to aqueous solutions of increasing HP-β-CyD concentrations (e.g., 0 to 20%). Shake the mixtures at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. Filter the solutions and analyze the concentration of dissolved Spironolactone. A linear increase in solubility with increasing HP-β-CyD concentration suggests the formation of a 1:1 complex.[11]

  • Complex Formation: Based on the desired molar ratio (e.g., 1:1), dissolve the calculated amount of HP-β-CyD in deionized water with stirring.

  • Addition of Spironolactone: Gradually add the weighed amount of Spironolactone to the HP-β-CyD solution while continuously stirring.

  • Equilibration: Sonicate the mixture for 15 minutes and then stir at a constant temperature for 24 hours to facilitate complex formation.[11]

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Storage: Store the lyophilized complex in a tightly sealed container, protected from moisture.

Visualizing Experimental Workflows and Mechanisms

To further aid in understanding, the following diagrams illustrate a general workflow for improving drug solubility and the signaling pathway of Spironolactone's primary mechanism of action.

G General Workflow for Improving Drug Solubility cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Techniques cluster_3 Verification start Poor Drug Solubility in Aqueous Media concentration Adjust Final Concentration start->concentration Simple approach cosolvent Use Co-solvent System start->cosolvent For moderate increase solid_dispersion Prepare Solid Dispersion start->solid_dispersion For significant enhancement cyclodextrin Form Cyclodextrin Complex start->cyclodextrin For significant enhancement dissolution_test Perform Dissolution Testing concentration->dissolution_test cosolvent->dissolution_test solid_dispersion->dissolution_test cyclodextrin->dissolution_test end Solubility Improved dissolution_test->end

Caption: A flowchart outlining the steps to address poor drug solubility.

G Spironolactone's Mechanism of Action: Mineralocorticoid Receptor Antagonism cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effect aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds to spironolactone Spironolactone spironolactone->mr Competitively Blocks blocked_effect Decreased Na+ Reabsorption Increased K+ Excretion spironolactone->blocked_effect Leads to mr_complex Aldosterone-MR Complex mr->mr_complex Forms transcription Gene Transcription mr_complex->transcription Translocates and Initiates proteins Synthesis of Aldosterone-Induced Proteins transcription->proteins effect Increased Na+ Reabsorption Decreased K+ Excretion proteins->effect

Caption: The signaling pathway of Spironolactone as a mineralocorticoid receptor antagonist.

References

Technical Support Center: Spironolactone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Spironolactone.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it problematic?

In an ideal high-performance liquid chromatography (HPLC) separation, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak.[1] Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2][3] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1 represents a perfectly symmetrical peak and values greater than 1 indicate tailing.[1][2] Values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[2]

Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1][2]

  • Impact Quantification: Asymmetric peaks lead to inaccurate peak integration and unreliable area calculations, affecting the precision of the analysis.[2]

  • Decrease Method Robustness: Tailing can indicate that the method is highly sensitive to minor variations in conditions.[2]

  • Cause Regulatory Scrutiny: Poor peak shape can lead to system suitability failures in regulated environments like GMP/GLP.[2]

Q2: What are the most common causes of peak tailing for Spironolactone?

Peak tailing in reversed-phase HPLC is often caused by more than one retention mechanism occurring simultaneously.[3][4] While Spironolactone is a neutral, lipophilic compound under typical acidic mobile phase conditions, peak tailing can still occur due to several factors:

  • Secondary Silanol (B1196071) Interactions: This is a primary cause.[4][5] Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with analytes.[3][6] While this effect is most pronounced with basic compounds, polar functional groups on a molecule like Spironolactone can still have secondary interactions with active silanols, leading to tailing.[4]

  • Column Degradation: Over time, columns can degrade. This can happen through the loss of the bonded phase (e.g., C18), the creation of voids at the column inlet due to pressure shocks, or the accumulation of contaminants from sample matrices.[1][2] A contaminated guard column is also a frequent culprit.[1]

  • Mobile Phase Issues: An incorrect mobile phase pH, low buffer concentration, or inadequate solvent strength can contribute to poor peak shape.[2] For Spironolactone, an optimal pH of around 4.5 has been noted for stability, and operating in a pH range of 3-4 is common in analytical methods.[7][8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector and the column or between the column and the detector, can cause band broadening and tailing.[2][5]

Q3: How do the chemical properties of Spironolactone influence its chromatographic behavior?

Spironolactone's chemical structure dictates its behavior in an HPLC system. Understanding these properties is key to troubleshooting peak shape issues.

  • Lipophilicity: Spironolactone is a lipophilic (fat-soluble) drug, making it well-suited for reversed-phase HPLC on columns like C8 or C18.[9][10]

  • Solubility: It is practically insoluble in water but soluble in organic solvents like ethanol, methanol, and acetonitrile (B52724), which are common mobile phase components.[9][11][12] Poor solubility of the sample in the mobile phase can cause peak fronting or tailing.[3]

  • pKa: Spironolactone has two ionizable groups with pKa values of -4.9 and 18.0.[9][10] This means that within the typical operating pH range of reversed-phase HPLC (pH 2-8), the molecule is non-ionized and neutral. This minimizes pH-dependent retention changes but does not eliminate the possibility of secondary polar interactions with the stationary phase.

PropertyValueCitation
Molecular FormulaC24H32O4S[11]
Molecular Weight416.6 g/mol [11]
LogP (Kow)2.78[9][10]
pKa-4.9 and 18.0[9][10]
Water SolubilityPractically insoluble[9][12][13]
Organic SolubilitySoluble in ethanol, ethyl acetate; slightly soluble in methanol[9][11]
Table 1. Key Chemical Properties of Spironolactone.

Troubleshooting Guide

Q4: My Spironolactone peak is tailing. Where do I start?

A systematic approach is the most efficient way to troubleshoot. The first step is to determine if the problem affects only the Spironolactone peak or all peaks in the chromatogram.[1]

  • All Peaks Tailing: This usually points to a physical or system-wide issue.[14] Check for a void at the column inlet, leaks, or issues with extra-column volume (e.g., excessive tubing).[2][14][15]

  • Only Spironolactone (or some) Peaks Tailing: This suggests a chemical interaction problem, most likely between the analyte and the stationary phase (i.e., silanol interactions).[1][14]

The flowchart below provides a logical workflow for troubleshooting.

G cluster_0 cluster_1 System/Physical Issues cluster_2 Chemical/Method Issues cluster_3 start Peak Tailing Observed q1 Tailing on All Peaks? start->q1 check_column Inspect Column - Check for voids - Reverse flush - Replace guard column q1->check_column Yes check_mobile_phase Evaluate Mobile Phase - Adjust pH (lower) - Increase buffer strength - Add modifier (e.g., TEA) q1->check_mobile_phase No check_system Check HPLC System - Fittings for leaks - Tubing length/ID - Detector cell check_column->check_system end Problem Resolved check_system->end check_column_chem Assess Column Chemistry - Use end-capped column - Switch to C8/C18 from a different vendor check_mobile_phase->check_column_chem check_sample Review Sample Prep - Reduce concentration - Match sample solvent to mobile phase check_column_chem->check_sample check_sample->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: How can I optimize my mobile phase to reduce Spironolactone peak tailing?

Mobile phase optimization is crucial for controlling secondary interactions.

  • Adjust pH: Lowering the mobile phase pH (typically to ~2.5-3.5) is a common strategy.[2][15] At low pH, residual silanol groups on the silica (B1680970) surface are protonated and thus less likely to interact with the analyte through ion-exchange mechanisms.[6][15] Several successful methods for Spironolactone use a pH between 3.0 and 4.0.[7][16][17]

  • Increase Buffer Strength: Using a buffer concentration in the range of 20-50 mM can help maintain a consistent pH and can also mask some silanol interactions.[2][15] Common buffers include phosphate (B84403) and acetate.[2]

  • Use Mobile Phase Additives: A traditional method to reduce silanol interactions is to add a "sacrificial base," like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05 M).[15] The TEA will preferentially interact with the active silanol sites, shielding the analyte from these secondary interactions.

Q6: What type of HPLC column is best for analyzing Spironolactone to avoid peak tailing?

The choice of column is one of the most important factors for achieving good peak shape.

  • Use High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica that has fewer metal contaminants and are "end-capped."[15] End-capping is a process that chemically bonds a small silane (B1218182) (like trimethylsilane) to the majority of the remaining free silanol groups after the primary stationary phase (e.g., C18) has been bonded.[5] This significantly reduces the potential for secondary interactions.

  • Consider C8 or C18 Phases: Both C18 and C8 columns are commonly and successfully used for Spironolactone analysis.[7][18][19][20] A C18 column provides slightly more hydrophobic retention, while a C8 may be sufficient and offer different selectivity.[19] Using a column with a polar-embedded phase can also provide additional shielding for basic compounds.[5]

  • Employ a Guard Column: Using a guard column with the same stationary phase as the analytical column is a cost-effective way to protect the main column from strongly adsorbed matrix components and particulates, extending its life and preserving peak shape.[1][2]

ParameterCondition 1Condition 2Condition 3
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250x4.6 mm)Phenomenex C18 (5µm, 150 x 4.6 mm)Symmetry C-8 (5µm, 150x3.9 mm)
Mobile Phase ACN: 0.025 M KH2PO4 (60:40, v/v)ACN: 20 mM KH2PO4 buffer (17.5:82.5, v/v)Water: THF: ACN (77:21:2, v/v/v)
pH 3.49 (adjusted with ortho-phosphoric acid)3.2Not specified
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Detection 235 nmNot specified254 nm and 283 nm
Citation [7][17][18]
Table 2. Example Published HPLC Method Parameters for Spironolactone Analysis.

Q7: Could my sample preparation be causing the peak tailing?

Yes, the sample itself can be a source of peak shape problems.

  • Sample Concentration (Overload): If the concentration of Spironolactone in the injected sample is too high, it can saturate the stationary phase, leading to tailing.[2] Try diluting the sample to see if the peak shape improves.

  • Sample Solvent: Ideally, the sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase.[2] Dissolving the sample in a much stronger solvent can cause band broadening and peak distortion.

  • Sample Matrix Effects: Complex sample matrices (e.g., plasma, formulation excipients) can contain components that adsorb strongly to the column head, causing peak tailing over time.[1] Ensure adequate sample cleanup using techniques like solid-phase extraction (SPE) or filtration.[5]

Q8: What instrumental issues can lead to Spironolactone peak tailing?

If you've ruled out chemical and column-related causes, the issue may lie with the HPLC system itself.

  • Extra-Column Volume: This refers to any dead volume in the flow path outside of the column.[2] Long or wide-bore connecting tubing, or a large detector flow cell can contribute to this.[5] Use narrow internal diameter tubing (e.g., 0.005") to minimize this effect.[5]

  • Leaking Fittings: A poor connection, especially between the injector and the column, can create a small void where the sample can diffuse, causing tailing.[14]

  • Plugged Frit: A blocked or partially blocked frit at the inlet of the column can distort the flow path and lead to broad, tailing peaks.

Experimental Protocols

Protocol 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This protocol provides a step-by-step methodology for troubleshooting.

  • Initial Assessment & System Suitability Check:

    • Calculate the USP Tailing Factor for the Spironolactone peak. A value > 1.5 suggests a problem that needs addressing.

    • Inject a well-characterized standard on the system. If this standard also shows tailing, it points towards a system or column issue rather than a sample-specific problem.

  • Isolate the Column as the Variable:

    • If available, replace the current analytical column with a new one of the same type. If the peak shape improves, the original column was the source of the problem (e.g., degradation, contamination).

    • If you use a guard column, replace it first, as this is a common and inexpensive fix.[1]

    • If a new column does not solve the problem, the issue lies with the mobile phase, sample, or instrument.

  • Optimize the Mobile Phase:

    • pH Adjustment: Prepare a mobile phase with a lower pH (e.g., decrease from 4.0 to 3.0) using a suitable buffer (e.g., 25mM phosphate buffer). Equilibrate the system thoroughly and inject the sample.

    • Solvent Strength: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% to see if faster elution improves the peak shape.[2]

  • Evaluate the Sample and Injection:

    • Dilution Series: Prepare and inject a series of sample dilutions (e.g., 1:2, 1:5, 1:10). If peak shape improves with dilution, the original sample was overloading the column.

    • Solvent Check: Re-dissolve the sample in the mobile phase itself and inject. If this resolves the issue, the original sample solvent was incompatible.

  • Inspect the HPLC Instrument:

    • Check Connections: Systematically check all fittings from the injector to the detector for any signs of leaks or damage. Tighten or replace as necessary.

    • Bypass Components: To isolate extra-column effects, you can temporarily use shorter, narrower tubing or bypass components like a heat exchanger (if temperature is not critical) to see if peak shape improves.

    • Column Flush: If contamination is suspected, disconnect the column from the detector and flush it with a series of strong solvents (always check column manufacturer's guidelines for solvent compatibility). A typical sequence for a reversed-phase column is to flush with water, then isopropanol, then return to the mobile phase conditions.

References

Technical Support Center: Minimizing Off-Target Effects of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, identifying, and minimizing the off-target effects of Spironolactone in experimental settings. The following information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of these principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Spironolactone and what are its known off-target effects?

Spironolactone is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its primary, or "on-target," effect is to block the binding of aldosterone (B195564) to the MR, which in a physiological context, leads to a diuretic and antihypertensive effect by preventing sodium and water reabsorption in the kidneys.[1][2]

However, Spironolactone is also known to interact with other steroid hormone receptors, leading to several well-documented "off-target" effects. The most significant of these is its antagonism of the androgen receptor (AR), which is responsible for its anti-androgenic effects.[3][4] It also exhibits weak agonistic activity at the progesterone (B1679170) receptor (PR) and has a very low affinity for the glucocorticoid receptor (GR) and estrogen receptor (ER).[3][5] These off-target interactions can lead to unintended biological responses in experimental models, confounding data interpretation.

Q2: How can I quantitatively assess the on- and off-target binding of Spironolactone in my experiments?

A quantitative assessment of Spironolactone's binding affinity to its on- and off-target receptors can be achieved through competitive radioligand binding assays. This technique measures the ability of Spironolactone to displace a radiolabeled ligand that is known to bind specifically to the receptor of interest. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher binding affinity.[6]

Q3: What are some proactive strategies to minimize the off-target effects of Spironolactone in my experimental design?

Several strategies can be employed to minimize the off-target effects of Spironolactone:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of Spironolactone that elicits the desired on-target effect (i.e., MR antagonism) without significantly engaging off-target receptors.

  • Employ a More Selective Analog: Consider using a more selective mineralocorticoid receptor antagonist, such as Eplerenone.[7][8] Eplerenone has a lower affinity for androgen and progesterone receptors compared to Spironolactone, which can help to reduce off-target effects.[8][9]

  • Utilize a Structurally Unrelated MR Antagonist: As a control, using a non-steroidal MR antagonist can help to confirm that the observed effects are due to MR inhibition rather than a scaffold-specific off-target effect of the steroidal structure of Spironolactone.

  • Genetic Knockdown/Knockout: To confirm that the observed phenotype is mediated by the intended target (MR), experiments can be performed in cells where the MR has been genetically knocked down (using siRNA) or knocked out (using CRISPR-Cas9). If the effect of Spironolactone is diminished or absent in these cells, it provides strong evidence for on-target activity.

Q4: How can I confirm that Spironolactone is engaging the Mineralocorticoid Receptor in my cellular model?

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[10][11] This assay is based on the principle that the binding of a ligand (in this case, Spironolactone) to its target protein (MR) increases the protein's thermal stability.[10] By heating cell lysates or intact cells treated with Spironolactone to various temperatures and then quantifying the amount of soluble MR, a shift in the melting curve to a higher temperature in the presence of Spironolactone indicates direct target engagement.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Off-target effects of Spironolactone may be influencing the outcome.1. Perform a dose-response experiment to find the minimal effective concentration. 2. Use a more selective analog like Eplerenone as a control. 3. Validate the on-target effect using MR-knockdown/knockout cell lines.
Observed phenotype does not correlate with known MR signaling pathways. The effect may be mediated by an off-target receptor, such as the androgen receptor.1. Perform competitive binding assays to determine the affinity of Spironolactone for other steroid receptors expressed in your model system. 2. Use specific antagonists for suspected off-target receptors to see if the phenotype is reversed.
High cellular toxicity at effective concentrations. Off-target interactions can lead to cellular toxicity unrelated to the intended target.1. Lower the concentration of Spironolactone and increase the incubation time. 2. Assess cell viability using assays like MTT or trypan blue exclusion at various concentrations. 3. Ensure the observed toxicity is not present when using a more selective MR antagonist.

Quantitative Data Summary

The following table summarizes the binding affinities of Spironolactone for its primary on-target receptor (MR) and key off-target receptors. Lower IC50 or Ki values indicate higher binding affinity.

Receptor Binding Value (nM) Value Type Action Species
Mineralocorticoid Receptor (MR) 2.32 - 60Ki, IC50AntagonistHuman
Androgen Receptor (AR) 39.4 - 120Ki, IC50AntagonistHuman
Progesterone Receptor (PR) 400 - 650Ki, IC50AgonistHuman
Glucocorticoid Receptor (GR) 32.6 - 6,920Ki, IC50AntagonistHuman
Estrogen Receptor (ER) >1,100KiAntagonistHuman

Note: The reported values can vary between studies due to different experimental conditions and assay formats.[5]

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of Spironolactone for the Mineralocorticoid Receptor and off-target receptors.

Materials:

  • Cell lysates or purified receptors (MR, AR, PR, GR, ER).

  • Radiolabeled ligands (e.g., [3H]-aldosterone for MR, [3H]-dihydrotestosterone for AR).

  • Unlabeled Spironolactone.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of unlabeled Spironolactone.

  • In a multi-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of unlabeled Spironolactone.

  • For determining non-specific binding, add a high concentration of an unlabeled specific ligand to a separate set of wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of Spironolactone.

  • Plot the percentage of specific binding against the log concentration of Spironolactone and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Spironolactone with the Mineralocorticoid Receptor in intact cells.

Materials:

  • Cell line expressing the Mineralocorticoid Receptor.

  • Spironolactone.

  • DMSO (vehicle control).

  • Cell lysis buffer.

  • Antibody specific for the Mineralocorticoid Receptor.

  • Western blotting reagents and equipment.

Procedure:

  • Culture cells to the desired confluency.

  • Treat one set of cells with Spironolactone at the desired concentration and another set with DMSO as a vehicle control. Incubate for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cool the tubes on ice and then lyse the cells.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Quantify the protein concentration in each supernatant.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the Mineralocorticoid Receptor.

  • Quantify the band intensities to determine the amount of soluble MR at each temperature.

  • Plot the percentage of soluble MR against the temperature for both Spironolactone-treated and control samples to generate melting curves. A shift in the melting curve to a higher temperature in the Spironolactone-treated samples indicates target engagement.[10][11]

Signaling Pathways and Experimental Workflows

spironolactone_pathways cluster_ligands Ligands cluster_receptors Receptors cluster_cellular_response Cellular Response Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Antagonist AR Androgen Receptor (AR) Spironolactone->AR Antagonist Aldosterone Aldosterone Aldosterone->MR Agonist Androgens Androgens Androgens->AR Agonist MR_response Gene Transcription (e.g., Na+/K+ pump) MR->MR_response Activates AR_response Androgenic Gene Transcription AR->AR_response Activates

Caption: Spironolactone's on- and off-target signaling pathways.

experimental_workflow start Start: Suspected Off-Target Effect dose_response 1. Dose-Response Curve (Find Lowest Effective Conc.) start->dose_response binding_assay 2. Competitive Binding Assay (Quantify On/Off-Target Affinity) dose_response->binding_assay cetsa 3. Cellular Thermal Shift Assay (Confirm On-Target Engagement) binding_assay->cetsa analogs 4. Use Selective Analogs (e.g., Eplerenone) cetsa->analogs genetic_controls 5. Genetic Controls (MR Knockdown/Knockout) analogs->genetic_controls conclusion Conclusion: Differentiate On- vs. Off-Target Effects genetic_controls->conclusion

Caption: Experimental workflow for minimizing off-target effects.

References

troubleshooting inconsistent results with Spiramilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spironolactone (B1682167)

A Note on "Spiramilactone B": Initial searches for "this compound" yielded limited specific results for a widely researched compound. The vast majority of scientific literature points towards "Spironolactone," a structurally related and extensively studied drug. This guide will focus on troubleshooting experimental inconsistencies related to Spironolactone , assuming a possible typographical error in the query.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spironolactone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent inhibitory effects of Spironolactone in my experiments?

Possible Causes & Solutions:

  • Compound Solubility and Stability: Spironolactone is practically insoluble in water, which can lead to inconsistent concentrations in aqueous media.[1][2] Its stability can also be pH-dependent.

    • Troubleshooting:

      • Proper Dissolution: Prepare stock solutions in an appropriate organic solvent like ethanol, chloroform, or ethyl acetate (B1210297) before diluting to the final concentration in your aqueous experimental medium.[1][2]

      • pH Control: The stability of Spironolactone can be influenced by pH. For instance, a pH of 4.5 has been noted for maximum stability in some liquid formulations.[3] Ensure the pH of your culture or assay medium is consistent across experiments.

      • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid degradation.

  • Cell Type and Condition Specificity: The effects of Spironolactone can vary significantly between different cell types and their metabolic state. Its primary mechanism involves blocking the mineralocorticoid receptor (MR), but it also has anti-androgenic effects and can influence other signaling pathways.[4][5][6]

    • Troubleshooting:

      • Receptor Expression: Verify the expression levels of the mineralocorticoid receptor and androgen receptors in your cell model. Low or absent expression will lead to a diminished or altered response.

      • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these factors can alter cellular responses.

  • Off-Target Effects: Spironolactone is known to have off-target effects, including binding to androgen, progesterone, and glucocorticoid receptors, albeit with lower affinity for the latter.[4] It can also influence signaling pathways like PI3K/AKT/mTOR and MAPK.[7][8][9] These off-target interactions can lead to varied and sometimes unexpected results.

    • Troubleshooting:

      • Dose-Response Analysis: Perform a thorough dose-response curve to identify the optimal concentration range for the desired effect and to observe potential off-target effects at higher concentrations.

      • Control Experiments: Use more specific MR antagonists, if available, to differentiate between on-target and off-target effects.

Q2: My Spironolactone solution appears cloudy or precipitates upon dilution in cell culture media. What should I do?

Possible Causes & Solutions:

  • Poor Aqueous Solubility: Spironolactone is a lipophilic drug with very low water solubility.[1][2] Adding a concentrated stock in an organic solvent directly to an aqueous medium can cause it to precipitate.

    • Troubleshooting:

      • Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium. Add the Spironolactone stock to a small volume of medium first, mix thoroughly, and then add this to the final volume.

      • Solubilizing Agents: For certain applications, the use of a carrier like polyethylene (B3416737) glycol (PEG) or other co-solvents may be considered, though their potential effects on the experiment must be evaluated.[3]

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in your culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle control with the same solvent concentration.

Data Presentation

Table 1: Solubility Profile of Spironolactone
SolventSolubility DescriptionReference
WaterPractically Insoluble[1][2]
ChloroformVery Soluble[1][2]
BenzeneVery Soluble[1]
Ethyl AcetateSoluble[1][2]
EthanolSoluble[1][2]
MethanolSlightly Soluble[1][2]
Table 2: Biopharmaceutics Classification System (BCS)
BCS ClassCharacteristicsReference
Class IILow Solubility, High Permeability[1]

Experimental Protocols

Protocol 1: Preparation of Spironolactone for Cell Culture Experiments
  • Stock Solution Preparation:

    • Weigh out the desired amount of Spironolactone powder in a sterile environment.

    • Dissolve the powder in a suitable, sterile-filtered organic solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the supplier, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations.

    • Vortex gently between dilutions. Ensure the final concentration of the organic solvent is consistent across all treatments and controls.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the medium containing the final concentration of Spironolactone (or vehicle control) to the cells.

    • Incubate the cells for the desired experimental duration.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
  • Cell Lysis:

    • After treatment with Spironolactone, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, p-AKT, p-mTOR, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

drug drug receptor receptor pathway pathway effect effect inhibitor inhibitor spiro Spironolactone spiro->inhibition_node mr Mineralocorticoid Receptor (MR) pi3k PI3K mr->pi3k Activates akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy Inhibits inhibition_node->pi3k start_node start_node decision_node decision_node process_node process_node end_node end_node start Inconsistent Results Observed check_solubility Is the compound fully dissolved? start->check_solubility check_protocol Are experimental protocols consistent? check_solubility->check_protocol Yes troubleshoot_solubility Review dissolution protocol. Use fresh stock solution. check_solubility->troubleshoot_solubility No check_receptors Does the cell model express target receptors? check_protocol->check_receptors Yes troubleshoot_protocol Standardize cell passage, confluency, and media. check_protocol->troubleshoot_protocol No troubleshoot_receptors Verify receptor expression (e.g., qPCR, Western Blot). check_receptors->troubleshoot_receptors No consistent_results Consistent Results check_receptors->consistent_results Yes troubleshoot_solubility->check_protocol troubleshoot_protocol->check_receptors troubleshoot_receptors->consistent_results drug drug receptor receptor effect effect hormone hormone spiro Spironolactone mr Mineralocorticoid Receptor spiro->mr Blocks ar Androgen Receptor spiro->ar Blocks aldo Aldosterone aldo->mr Binds & Activates androgens Androgens (e.g., Testosterone) androgens->ar Binds & Activates diuresis Diuresis (Na+/H2O Excretion, K+ Retention) mr->diuresis anti_androgen_effect Anti-Androgenic Effects ar->anti_androgen_effect

References

Technical Support Center: Optimizing Spiramilactone B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Spiramilactone B synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound, and what are the key stages?

A1: A plausible synthetic route for (±)-Spiramilactone B, based on related diterpenoid syntheses, involves a multi-step process starting from simpler cyclic precursors. The key stages typically include:

  • Core Skeleton Formation: Construction of the polycyclic core, often involving cycloaddition reactions like the Diels-Alder reaction to establish the initial ring system.

  • Functional Group Interconversion: A series of reactions to introduce and modify functional groups, such as ketones, alcohols, and esters, at specific positions. This may involve oxidations, reductions, and protections/deprotections.

  • Spirolactone Ring Formation: The crucial step of forming the spirolactone moiety. This is often achieved through the reaction of a ketone with a suitable reagent to build the lactone ring at the spiro-center.

  • Final Modifications: Late-stage functionalization to introduce the final structural features of this compound.

Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?

A2: Low overall yield is a common issue in multi-step syntheses. The most critical steps to investigate for yield improvement are typically:

  • The Spirolactonization Step: This reaction can be sensitive to steric hindrance and reaction conditions.

  • Cycloaddition Reactions: Yields can be impacted by substrate purity, temperature, and catalyst efficiency.

  • Redox Reactions: Over-oxidation or incomplete reduction can lead to a mixture of products and lower yields. It is crucial to carefully control stoichiometry and reaction times.

Q3: Are there any general strategies to improve the yield and purity of steroidal lactone synthesis?

A3: Yes, several general strategies can be applied:

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization during lactonization, performing the reaction at high dilution is often effective.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with sensitive reagents and intermediates.[1]

  • Purification of Starting Materials: Ensure the purity of all starting materials and reagents, as impurities can often inhibit catalysts or lead to side reactions.

  • Systematic Screening of Conditions: If yields are low, a systematic screening of solvents, temperatures, catalysts, and reaction times for the problematic step is recommended.

Troubleshooting Guides

Problem 1: Low Yield in the Spirolactonization Step
Possible Cause Suggested Solution
Inefficient Lactonization ReagentThe choice of reagent for forming the lactone ring is critical. For a precursor ketone, consider screening different methods such as Reformatsky-type reactions with ethyl bromodifluoroacetate or other modern lactonization protocols.
Steric HindranceThe steroid core can be sterically demanding. Employing less bulky reagents or higher reaction temperatures might be necessary to overcome the steric barrier. However, be mindful that higher temperatures can also lead to side products.[1]
Side Reactions (e.g., Elimination, Rearrangement)The presence of acidic or basic functional groups elsewhere in the molecule can lead to undesired side reactions. Protect sensitive functional groups before the lactonization step. The choice of a mild, non-ionic base might also be beneficial.
Decomposition of ProductThis compound, like other complex molecules, might be sensitive to the reaction or workup conditions. Minimize reaction time and consider a milder purification method, such as flash column chromatography over neutral silica (B1680970) gel.
Data Presentation: Effect of Reaction Conditions on a Model Spirolactonization

The following table summarizes the impact of different conditions on the yield of a model spirolactonization reaction, analogous to a potential final step in this compound synthesis, starting from a suitable steroidal ketone precursor.

EntryReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Reformatsky (Zn, BrCH₂CO₂Et)Toluene1101245
2Yb(OTf)₃, TMS-CN, then hydrolysisCH₂Cl₂0 to RT2460
3Ethyl bromodifluoroacetate, Zn, CuITHF65875
4(EtO)₂P(O)CH₂CO₂Et, NaHDMF0 to 50668

This data is illustrative and based on general principles of spirolactone synthesis.

Problem 2: Formation of Diastereomers
Possible Cause Suggested Solution
Lack of Stereocontrol in CycloadditionThe Diels-Alder reaction can produce endo and exo isomers. The use of a Lewis acid catalyst can significantly improve the diastereoselectivity. Screening different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) is recommended.
Non-selective Reduction/OxidationThe reduction of a ketone to an alcohol, for example, can result in a mixture of diastereomers. Employing sterically hindered reducing agents (e.g., L-Selectride® instead of NaBH₄) can provide higher stereoselectivity.
EpimerizationBasic or acidic conditions during reaction or workup can cause epimerization at stereocenters alpha to a carbonyl group. Use buffered solutions for workup and non-polar solvents for extraction where possible.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Carbonylative Spirolactonization

This protocol is a hypothetical key step for the synthesis of a this compound precursor, based on established methods for similar transformations.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the steroidal enol triflate precursor (1.0 eq) in a mixture of anhydrous DMF and MeOH.

  • Reagent Addition: Add triethylamine (B128534) (3.0 eq) and the palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq).

  • Reaction: Purge the flask with carbon monoxide (CO) gas from a balloon and stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity analyze_side_products Analyze Crude Reaction Mixture (LCMS, NMR) start->analyze_side_products optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure analyze_side_products->optimize_conditions Identify main side products temp Temperature optimize_conditions->temp solvent Solvent optimize_conditions->solvent reagent Reagent/Catalyst optimize_conditions->reagent time Reaction Time optimize_conditions->time successful_optimization Yield Improved temp->successful_optimization solvent->successful_optimization reagent->successful_optimization time->successful_optimization

Caption: A logical workflow for troubleshooting low reaction yields.

Hypothetical Final Stage Synthesis of this compound

spiramilactone_synthesis precursor Keto-Precursor (Polycyclic Core) spirolactonization Spirolactonization [e.g., Reformatsky Reaction] precursor->spirolactonization intermediate Spirolactone Intermediate spirolactonization->intermediate final_steps Final Functional Group Manipulations intermediate->final_steps spiramilactone_b This compound final_steps->spiramilactone_b

Caption: A simplified representation of the final stages of a hypothetical this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Spirolactone-Containing Compounds: Mineralocorticoid Receptor Antagonists versus Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction for Researchers and Drug Development Professionals

The term "spirolactone" encompasses a broad class of chemical compounds characterized by a spirocyclic structure containing a lactone ring. While this structural motif is shared, the broader chemical scaffold and, consequently, the biological activity of these compounds can differ dramatically. This guide provides a comparative analysis of two distinct classes of spirolactones: the well-established mineralocorticoid receptor (MR) antagonists (spironolactone, eplerenone, and canrenone) and the diterpenoid alkaloid, Spiramilactone B.

It is critical to note that this compound is a diterpenoid alkaloid and not a mineralocorticoid receptor antagonist. Therefore, a direct comparison of its performance with MR antagonists in the context of aldosterone-mediated pathways is not scientifically applicable. This guide will, therefore, compare and contrast these two classes of compounds to provide clarity and a nuanced understanding for researchers in drug discovery and development.

Part 1: Mineralocorticoid Receptor Antagonist Spirolactones

Spironolactone (B1682167), eplerenone, and canrenone (B1668266) are synthetic steroids that act as competitive antagonists of the mineralocorticoid receptor. Their primary therapeutic effects are related to blocking the actions of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone system (RAAS).[1][2][3]

Mechanism of Action: Aldosterone Signaling Pathway

Aldosterone exerts its effects by binding to the mineralocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to hormone response elements on DNA, leading to the transcription of genes involved in sodium and water retention and potassium excretion.[4][5] Spirolactone MR antagonists competitively bind to the mineralocorticoid receptor, preventing aldosterone from binding and initiating this signaling cascade.[1][2]

Aldosterone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Active Aldosterone-MR Complex Aldosterone->Aldo_MR MR_HSP Inactive MR-HSP Complex MR->MR_HSP Binding MR->Aldo_MR Conformational Change HSP Heat Shock Proteins HSP->MR_HSP MR_HSP->MR Dissociation Aldo_MR_nucleus Aldosterone-MR Complex Aldo_MR->Aldo_MR_nucleus Translocation Spirolactones Spirolactones (e.g., Spironolactone) Spirolactones->MR Competitive Antagonism HRE Hormone Response Element (HRE) Aldo_MR_nucleus->HRE Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation (in Cytoplasm) Cellular Response\n(Na+ Reabsorption, K+ Excretion) Cellular Response (Na+ Reabsorption, K+ Excretion) Protein Synthesis->Cellular Response\n(Na+ Reabsorption, K+ Excretion)

Caption: Aldosterone Signaling and Spirolactone Inhibition.
Comparative Data of MR Antagonist Spirolactones

The following tables summarize key pharmacological and clinical parameters for spironolactone, eplerenone, and canrenone.

Table 1: Pharmacokinetic Properties

ParameterSpironolactoneEplerenoneCanrenone
Bioavailability >90% (increased with food)[2]~69%Good oral absorption
Protein Binding >90%[2]~50%>98%
Metabolism Extensively metabolized to active metabolites, including canrenone[2]Primarily via CYP3A4 to inactive metabolitesActive metabolite of spironolactone and potassium canrenoate
Half-life ~1.4 hours (parent drug); 16.5 hours (canrenone)[2]~4-6 hours~16.5 hours
Excretion Primarily renalPrimarily renal and fecalPrimarily renal

Table 2: Clinical and Adverse Effect Profile

FeatureSpironolactoneEplerenoneCanrenone
Receptor Selectivity Non-selective (binds to androgen and progesterone (B1679170) receptors)[1]Selective for mineralocorticoid receptorsLower antiandrogenic activity than spironolactone[6]
Common Indications Heart failure, hypertension, edema, primary aldosteronism[1][2][7][8]Heart failure (post-myocardial infarction), hypertension[9]Used in some countries for similar indications as spironolactone[6]
Key Adverse Effects Hyperkalemia, gynecomastia, menstrual irregularities, impotence[7][9][10]HyperkalemiaHyperkalemia
Dosage Range 25-400 mg/day depending on indication[11]25-100 mg/dayVaries by country and formulation
Experimental Protocols for Evaluating MR Antagonists

The evaluation of MR antagonists involves a combination of in vitro and in vivo studies to determine their efficacy, selectivity, and safety.

Experimental Workflow for MR Antagonist Evaluation

Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (Determine affinity for MR, AR, PR) reporter_gene Reporter Gene Assays (Measure functional antagonist activity) receptor_binding->reporter_gene cellular_assays Cellular Assays (e.g., aldosterone-induced gene expression) reporter_gene->cellular_assays animal_models Animal Models of Hypertension and Heart Failure cellular_assays->animal_models pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_models->pk_pd safety_pharm Safety Pharmacology and Toxicology Studies pk_pd->safety_pharm phase1 Phase I (Safety and Tolerability) safety_pharm->phase1 phase2 Phase II (Efficacy and Dose-Ranging) phase1->phase2 phase3 Phase III (Large-scale Efficacy and Safety) phase2->phase3

Caption: Workflow for MR Antagonist Drug Development.

Detailed Methodologies:

  • Receptor Binding Assays: These assays quantify the affinity of the spirolactone for the mineralocorticoid receptor, as well as for other steroid receptors like the androgen and progesterone receptors to determine selectivity. This is typically done using radioligand binding assays with cell lysates or purified receptors. The affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

  • Reporter Gene Assays: To assess functional activity, cells are co-transfected with a plasmid expressing the mineralocorticoid receptor and a reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase). The ability of the spirolactone to inhibit aldosterone-induced reporter gene expression is then measured.

  • Animal Models: The antihypertensive and cardioprotective effects of spirolactones are evaluated in various animal models. For instance, spontaneously hypertensive rats (SHR) or rats infused with angiotensin II can be used to study the effects on blood pressure. Myocardial infarction models are used to assess the impact on cardiac remodeling and function. Key endpoints include blood pressure measurement, echocardiography, and histological analysis of tissues.

  • Clinical Trials: In human studies, the efficacy of spirolactones is assessed by measuring changes in blood pressure, morbidity and mortality in heart failure patients, and effects on biomarkers such as serum potassium and creatinine.

Part 2: Diterpenoid Alkaloid Spirolactone - this compound

This compound belongs to the atisane-type diterpenoid alkaloids, a class of natural products known for their complex molecular architecture. Its total synthesis was reported in 2016, highlighting its interest to the field of organic chemistry.

Chemical Structure and Class

Unlike the steroidal MR antagonists, this compound has a distinct polycyclic structure characteristic of diterpenoid alkaloids. It is not a steroid and does not share the core pharmacophore of the MR antagonists.

Biological Activity

The biological activity of this compound has not been extensively characterized in the public domain. The primary focus of the existing literature is on its chemical synthesis. Diterpenoid alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects. However, the specific therapeutic potential and mechanism of action of this compound remain an area for future research. A direct comparison to the clinical performance of MR antagonists is therefore not possible.

Logical Relationship: Spirolactone Classification

Spirolactone Classification cluster_MRAs Mineralocorticoid Receptor Antagonists cluster_Alkaloids Diterpenoid Alkaloids Spirolactones Spirolactone-Containing Compounds Spironolactone Spironolactone Spirolactones->Spironolactone Eplerenone Eplerenone Spirolactones->Eplerenone Canrenone Canrenone Spirolactones->Canrenone Spiramilactone_B This compound Spirolactones->Spiramilactone_B

Caption: Classification of Discussed Spirolactones.

Conclusion

This guide provides a comparative analysis of two structurally distinct classes of compounds that both contain a spirolactone moiety. Spironolactone, eplerenone, and canrenone are well-characterized mineralocorticoid receptor antagonists with established therapeutic roles in cardiovascular diseases. In contrast, this compound is a diterpenoid alkaloid whose biological functions are yet to be fully elucidated. For researchers and drug development professionals, it is crucial to recognize these fundamental differences in chemical class, mechanism of action, and therapeutic application when considering compounds containing a spirolactone structure. Future research will be necessary to determine the potential pharmacological profile of this compound and other similar natural products.

References

Unveiling the Cross-Reactivity Profile of Spironolactone and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, is widely prescribed for conditions ranging from hypertension to heart failure. Its therapeutic efficacy is primarily attributed to its blockade of the mineralocorticoid receptor (MR). However, the clinical use of spironolactone is often accompanied by side effects stemming from its interaction with other steroid hormone receptors. This guide provides a comprehensive comparison of the cross-reactivity of spironolactone and its primary active metabolite, canrenone (B1668266), across a panel of key steroid receptors, supported by experimental data and detailed methodologies. While the initial query concerned "Spiramilactone B," our extensive search of the scientific literature suggests this may be a less common term or a potential variant of spironolactone. This guide will therefore focus on the well-documented cross-reactivity of spironolactone and its metabolites.

Comparative Binding Affinity of Spironolactone and Canrenone

The following table summarizes the in vitro binding affinities (Ki and IC50 values) of spironolactone and canrenone for the mineralocorticoid (MR), androgen (AR), progesterone (B1679170) (PR), glucocorticoid (GR), and estrogen (ER) receptors. Lower values indicate higher binding affinity.

CompoundTarget ReceptorBinding Affinity (nM)Assay Type
Spironolactone Mineralocorticoid Receptor (MR)2.32 - 24Ki / IC50
Androgen Receptor (AR)39.4 - 77Ki / IC50[1][2]
Progesterone Receptor (PR)~400Ki[1]
Glucocorticoid Receptor (GR)32.6 - 1,400Ki / IC50[1]
Estrogen Receptor (ERα)>5,970IC50[1]
Estrogen Receptor (ERβ)>4,940IC50[1]
Canrenone Mineralocorticoid Receptor (MR)--
Androgen Receptor (AR)--
Progesterone Receptor (PR)300Ki[3]
Estrogen Receptor (ER)No significant binding-[3]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of cross-reactivity is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (e.g., spironolactone) to displace a known high-affinity radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific steroid receptor.

Materials:

  • Receptor Source: Purified recombinant human steroid receptors or tissue homogenates known to express the target receptor (e.g., rat prostate cytosol for AR, human uterine cytosol for PR).

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR).

  • Test Compound: Spironolactone, canrenone, or other compounds of interest.

  • Assay Buffer: Buffer solution appropriate for maintaining receptor stability and binding (e.g., Tris-HCl buffer with additives).

  • Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Receptor: Homogenize the tissue or prepare the cell lysate containing the receptor of interest in cold assay buffer. Centrifuge to obtain a supernatant or membrane preparation containing the receptors.

  • Assay Setup: In a series of tubes, combine a fixed concentration of the radioligand and the receptor preparation.

  • Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of a known non-radioactive ligand to determine non-specific binding.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. For cytosolic receptors, this is often done by adding a dextran-coated charcoal slurry, which adsorbs the free radioligand, followed by centrifugation. For membrane-bound receptors, rapid filtration through glass fiber filters is common.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[4]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis receptor_prep Receptor Source (e.g., Tissue Homogenate) incubation Incubation (Receptor + Radioligand + Test Compound) receptor_prep->incubation radioligand_prep Radioligand ([³H]-Steroid) radioligand_prep->incubation test_compound_prep Test Compound (e.g., Spironolactone) test_compound_prep->incubation separation Separation of Bound from Free Ligand (e.g., Charcoal Adsorption) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 and Ki Determination) quantification->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Interactions

The cross-reactivity of spironolactone has significant implications for various signaling pathways. Its primary action is the antagonism of the mineralocorticoid receptor, thereby inhibiting the downstream effects of aldosterone. However, its binding to the androgen receptor leads to anti-androgenic effects by blocking the action of testosterone (B1683101) and dihydrotestosterone. Furthermore, its interaction with the progesterone receptor can lead to progestogenic or anti-progestogenic effects.

signaling_pathway cluster_receptors Steroid Receptors cluster_effects Physiological Effects spiro Spironolactone MR Mineralocorticoid Receptor (MR) spiro->MR Antagonist AR Androgen Receptor (AR) spiro->AR Antagonist PR Progesterone Receptor (PR) spiro->PR Agonist/Antagonist diuresis Diuresis (Primary Effect) MR->diuresis Inhibition of Aldosterone Action anti_androgenic Anti-androgenic Effects (e.g., Gynecomastia) AR->anti_androgenic Blockade of Testosterone Action progestogenic Progestogenic Effects PR->progestogenic

Caption: Spironolactone's interaction with steroid receptor pathways.

References

A Comprehensive Guide to the Total Synthesis of (±)-Spiramilactone B by Cheng et al.

Author: BenchChem Technical Support Team. Date: December 2025

Spiramilactone B, a complex diterpenoid natural product, has garnered significant interest from the synthetic chemistry community due to its intricate polycyclic architecture. In 2016, the research group of Cheng, Zeng, Yang, Meng, Xu, and Wang reported the first and thus far only total synthesis of racemic this compound. This guide provides a detailed analysis of their synthetic route, offering researchers, scientists, and drug development professionals a comprehensive overview of the strategy, quantitative data, and key experimental procedures.

Synthetic Strategy Overview

The successful synthesis of (±)-Spiramilactone B was accomplished in 33 steps. The authors employed a convergent strategy, featuring a key ruthenium-catalyzed 1,7-enyne cycloisomerization to construct the tetracyclic atisane (B1241233) skeleton. Other notable transformations include a samarium(II) iodide-mediated reductive cyclization and a late-stage lactonization to complete the target molecule. The overall approach showcases a blend of classic and modern synthetic methodologies to navigate the challenges posed by this complex natural product.

Data Presentation: A Step-by-Step Analysis

The following table summarizes the quantitative data for the 33-step total synthesis of (±)-Spiramilactone B. The yields for each step have been extracted from the supporting information of the original publication.

StepTransformationReagents and ConditionsYield (%)
1Phenyliodonium diacetate oxidationPhI(OAc)₂, MeOH95
2Thermal ene reactionMesitylene, reflux, 3h75
3SmI₂-mediated reductive cyclizationSmI₂, THF/MeOH80
4Ketal protectionEthylene glycol, CSA, PhMe, reflux98
5Dess-Martin oxidationDMP, Na₂CO₃95
6HydrogenationH₂, Pd/C99
7Enol triflate formationNaHMDS, Tf₂NPh, THF, –78°C92
8Palladium-catalyzed carbonylationPd(PPh₃)₄, Et₃N, CO, MeOH/DMF85
9AlkylationLDA, DMPU, Z (I-CH₂-OTMS)88
10DesilylationK₂CO₃, MeOH, rt96
11Carboxylationn-BuLi, ClCO₂Me90
12Ru-catalyzed enyne cycloisomerization[CpRu(CH₃CN)₃]PF₆, DMF then TsOH70
13ReductionLiBHEt₃93
14Epoxidationm-CPBA, NaHCO₃95
15MOM protectionMOMCl, DIPEA, DCM98
16Titanium-mediated cyclizationTi(Oi-Pr)₂Cl₂, DCM, 0°C85
17Dess-Martin oxidationDMP, NaHCO₃93
18SmI₂-mediated reductive cyclizationSmI₂, THF/MeOH82
19ReductionNaBH₄, CeCl₃·7H₂O, THF/MeOH95
20LactonizationDIC, HOBt80
21OzonolysisO₃, DCM, –78°C90
22OlefinationPbCl₂, Zn, TiCl₄, CH₂Br₂75
23SilylationTBSCl, imidazole, DMF98
24MOM deprotectionPPTS, MeOH95
25Hydroboration-oxidationBH₃·Me₂S, then H₂O₂, 3N NaOH88
26Dess-Martin oxidationDMP, NaHCO₃92
27Methylationt-BuOK, MeI85
28OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O90
29TBS deprotectionTBAF, THF96
30OxidationDMP, NaHCO₃93
31Wittig reactionPh₃P=CH₂, THF80
32Hydroboration-oxidationBH₃·Me₂S, then H₂O₂, 3N NaOH85
33LactonizationDMP, NaHCO₃88
Overall Yield ~0.1%

Experimental Protocols

Detailed methodologies for key transformations in the synthesis of (±)-Spiramilactone B are provided below.

Step 3: SmI₂-mediated Reductive Cyclization

To a solution of the starting material (1.0 equiv) in a mixed solvent of THF and MeOH (4:1) at -78 °C was added a freshly prepared solution of SmI₂ in THF (0.1 M) dropwise until the blue color persisted. The reaction was stirred for 30 minutes at -78 °C and then quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture was warmed to room temperature and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Step 12: Ru-catalyzed Enyne Cycloisomerization

To a solution of the enyne precursor (1.0 equiv) in DMF was added [CpRu(CH₃CN)₃]PF₆ (0.1 equiv) at room temperature under an argon atmosphere. The reaction mixture was stirred at 60 °C for 12 hours. After cooling to room temperature, a catalytic amount of TsOH was added, and the mixture was stirred for another 30 minutes. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the tetracyclic product.

Step 20: Lactonization

To a solution of the corresponding hydroxy acid (1.0 equiv) in CH₂Cl₂ at 0 °C were added DIC (1.5 equiv) and HOBt (1.2 equiv). The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was diluted with EtOAc. The organic layer was washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to yield the lactone.

Visualization of the Synthetic Pathway

The following diagram illustrates the complete synthetic route to (±)-Spiramilactone B as reported by Cheng et al.

Spiramilactone_B_Synthesis cluster_start Starting Materials cluster_assembly Core Assembly cluster_functionalization Functional Group Interconversions cluster_endgame Final Steps Start Commercially Available Starting Materials Intermediate_A Intermediate A (After 6 steps) Start->Intermediate_A Steps 1-6 (Oxidation, Ene, Reductive Cyclization, Protection, Oxidation, Hydrogenation) Intermediate_B Intermediate B (After 11 steps) Intermediate_A->Intermediate_B Steps 7-11 (Triflation, Carbonylation, Alkylation, Desilylation, Carboxylation) Intermediate_C Tetracyclic Core (After 12 steps) Intermediate_B->Intermediate_C Step 12 (Ru-catalyzed Enyne Cycloisomerization) Intermediate_D Intermediate D (After 20 steps) Intermediate_C->Intermediate_D Steps 13-20 (Reduction, Epoxidation, Protection, Cyclization, Oxidation, Reductive Cyclization, Reduction, Lactonization) Intermediate_E Intermediate E (After 28 steps) Intermediate_D->Intermediate_E Steps 21-28 (Ozonolysis, Olefination, Silylation, Deprotection, Hydroboration-Oxidation, Oxidation, Methylation, Oxidation) Spiramilactone_B (±)-Spiramilactone B (33 steps) Intermediate_E->Spiramilactone_B Steps 29-33 (Deprotection, Oxidation, Wittig, Hydroboration-Oxidation, Lactonization)

Caption: Synthetic pathway to (±)-Spiramilactone B.

A Comparative Analysis of Spironolactone's Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spironolactone (B1682167), a synthetic steroid and aldosterone (B195564) antagonist traditionally used as a potassium-sparing diuretic, has garnered significant attention for its potential as a repurposed anti-cancer agent. Emerging research highlights its ability to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapies across a variety of cell lines. This guide provides a comparative overview of spironolactone's effects, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

Comparative Efficacy of Spironolactone in Cancer Cell Lines

Spironolactone exhibits a range of cytotoxic and growth-inhibitory effects on various cancer cell lines. Its efficacy is often dose-dependent and varies between cell types. The following table summarizes the observed effects of spironolactone in key cancer cell lines based on published studies.

Cell LineCancer TypeObserved EffectsConcentrationKey Findings
U87-MG GlioblastomaCytotoxicity, Apoptosis Induction30 µMApproximately 20% apoptotic cell death; significant increase in caspase-8 and caspase-9 activity.[1][2][3]
A549 Lung CarcinomaCell Death, Growth InhibitionNot specifiedSpironolactone selectively induces cell death and inhibits the growth of cancer cells.[2][4]
PANC-1 Pancreatic CancerCell Death, Growth InhibitionNot specifiedDemonstrated cytotoxic effects and growth inhibition.[2][4]
PC-9 Lung AdenocarcinomaCell Death, Growth InhibitionNot specifiedEffective in inducing cell death and inhibiting growth.[4]
U2OS OsteosarcomaGrowth Inhibition, Impaired DNA RepairNot specifiedInhibits cell growth by interfering with DNA double-strand break repair.[5]
Various Colorectal CarcinomaIncreased NK Cell TargetingNot specifiedIncreases NKG2DL expression, promoting cancer cell targeting by NK immune cells.[1]
Various Ovarian & Colon CancerIncreased ChemosensitivityNot specifiedSignificantly increased cytotoxicity when combined with platinum derivatives.[6]
CSCs Cancer Stem CellsHigh Toxicity, ApoptosisNot specifiedHighly toxic to cancer stem cells (CSCs) while sparing healthy cells.[5][7]

Mechanisms of Action: A Multi-Pathway Approach

Spironolactone's anti-neoplastic activity is not attributed to a single mechanism but rather to its ability to interfere with multiple critical cellular pathways. Key mechanisms include the induction of apoptosis, inhibition of DNA damage repair, and modulation of pro-survival signaling pathways.

Induction of Apoptosis

Spironolactone has been shown to induce programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. In U87-MG glioblastoma cells, treatment with spironolactone leads to a significant elevation in the activity of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively.[1]

Inhibition of DNA Damage Response

A crucial aspect of spironolactone's anti-cancer effect is its ability to impair the DNA damage response (DDR) in cancer cells.[5] It has been found to inhibit homology-directed repair (HDR) and nucleotide excision repair (NER), two essential pathways for repairing DNA damage.[1][6] By compromising these repair mechanisms, spironolactone can enhance the efficacy of DNA-damaging chemotherapeutic agents like platinum compounds.[6]

Modulation of Signaling Pathways

Spironolactone influences several signaling pathways that are often dysregulated in cancer:

  • NF-κB Pathway: It has been demonstrated to inhibit the NF-κB messaging pathway, which plays a critical role in inflammation, cell survival, and proliferation.[1][8]

  • Survivin Expression: Spironolactone can reduce the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers and is associated with chemoresistance.[4]

  • PI3K/AKT/mTOR Pathway: There is evidence to suggest that spironolactone may promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer effects of spironolactone.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of spironolactone (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with spironolactone for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3, IETD for caspase-8, or LEHD for caspase-9) conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol:

  • Cell Lysis: Treat cells with spironolactone, then lyse the cells to release their contents, including caspases.

  • Substrate Addition: Add the caspase-specific substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Detection: Measure the signal (colorimetric or fluorescent) using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control group.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

cluster_0 Spironolactone's Anti-Cancer Mechanisms Spironolactone Spironolactone DNA_Damage_Repair DNA Damage Repair (HDR & NER) Spironolactone->DNA_Damage_Repair Inhibits NF_kB NF-κB Pathway Spironolactone->NF_kB Inhibits Survivin Survivin Spironolactone->Survivin Reduces Expression Apoptosis Apoptosis Spironolactone->Apoptosis Induces Cell_Survival Cell Survival & Proliferation DNA_Damage_Repair->Cell_Survival NF_kB->Cell_Survival Survivin->Apoptosis Inhibits Apoptosis->Cell_Survival Inhibits

Caption: Overview of Spironolactone's multi-faceted anti-cancer mechanisms.

cluster_1 Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well plate B Treat with Spironolactone A->B C Add MTT Reagent & Incubate B->C D Add Solubilizer (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E

Caption: Experimental workflow for the MTT cell viability assay.

cluster_2 Spironolactone-Induced Apoptosis Pathway Spironolactone Spironolactone Extrinsic Extrinsic Pathway Spironolactone->Extrinsic Intrinsic Intrinsic Pathway Spironolactone->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Spironolactone's induction of apoptosis via caspase activation.

References

Validating In Vitro Antischistosomal Findings of Spironolactone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "Spiramilactone B" revealed it to be a recently synthesized atisane-type diterpenoid alkaloid with no publicly available biological data. Consequently, this guide focuses on the well-researched, structurally related spirolactone, spironolactone (B1682167) , for which there are published in vitro findings and corresponding in vivo validation studies, particularly concerning its novel antischistosomal activity. This comparison will be valuable for researchers in parasitology and drug development exploring the repurposing of established drugs.

This guide provides a comparative overview of the antischistosomal properties of spironolactone and the current standard-of-care drug, praziquantel (B144689). It includes a summary of their efficacy, detailed experimental protocols for preclinical evaluation, and diagrams of their proposed mechanisms of action and the experimental workflow.

Comparative Efficacy of Spironolactone and Praziquantel

The following tables summarize the in vitro and in vivo efficacy of spironolactone and praziquantel against Schistosoma mansoni, the parasite responsible for schistosomiasis.

Table 1: In Vitro Antischistosomal Activity

CompoundAssay TypeConcentrationEffectCitation
Spironolactone Adult worm viability<10 µMAltered motor activity, morphological changes, parasite death[1][2]
Adult worm viability7.2 µMLC50 after 72 hours[3]
Adult worm viability4.5 µg/ml (3 µg/ml)LC50 after 72h (5 days)[4]
Adult worm viability6.4 µg/ml (5 µg/ml)LC100 after 72h (5 days)[4]
Praziquantel Adult worm viabilitySpecific concentration not statedRapid contraction, vacuolization, and disintegration of the tegument[5]

Table 2: In Vivo Antischistosomal Activity in Murine Models

CompoundDosing RegimenInfection Stage% Worm Burden Reduction (Total)% Female Worm Burden ReductionCitation
Spironolactone 400 mg/kg (single dose)Patent73.8%69.7%[1]
100 mg/kg/day (5 days)PatentNot specifiedNot specified[1][2]
400 mg/kg (single dose)Prepatent51.7%54.4%[1]
100 mg/kg/day (5 days)PrepatentModerate but significant reductionModerate but significant reduction[1]
Praziquantel Not specifiedPatent>90%Not specified[1]

Experimental Protocols

In Vitro Antischistosomal Assay

This protocol outlines a method for assessing the viability of adult S. mansoni worms when exposed to test compounds.

  • Parasite Preparation: Adult S. mansoni worms are recovered from experimentally infected mice (e.g., Swiss Webster strain) 42-49 days post-infection by portal perfusion.

  • Culture Setup:

    • Worms are washed in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Adult worm pairs (one male, one female) are placed in individual wells of a 24-well plate containing the culture medium.

  • Compound Application:

    • The test compound (e.g., spironolactone) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is also included. Praziquantel is used as a positive control.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period of up to 5 days.

  • Viability Assessment:

    • Worm motility and morphological changes are observed daily using an inverted microscope.

    • Parasite death is determined by the absence of motor activity and tegumental damage.

    • LC50 (lethal concentration 50%) and LC100 (lethal concentration 100%) values can be calculated at different time points.

In Vivo Murine Model of Schistosomiasis

This protocol describes a standard method for evaluating the efficacy of a test compound in a mouse model of schistosomiasis.

  • Animal Model: Female Swiss Webster mice are used as the definitive host for S. mansoni.

  • Infection:

    • Mice are subcutaneously infected with a defined number of S. mansoni cercariae (e.g., 80-100).

    • The infection is allowed to establish for either a prepatent (e.g., 21 days) or patent (e.g., 42-49 days) period.

  • Drug Administration:

    • The test compound (e.g., spironolactone) is formulated for oral administration (e.g., dissolved in saline).

    • The compound is administered via oral gavage at a specific dose or dosing regimen (e.g., a single dose of 400 mg/kg or daily doses of 100 mg/kg for 5 days).

    • An infected, untreated control group receives the vehicle only.

  • Efficacy Evaluation:

    • At a set time point post-treatment (e.g., 14 days), mice are euthanized.

    • Adult worms are recovered from the mesenteric veins and liver by portal perfusion and counted to determine the worm burden.

    • The number of eggs in the liver and intestines is quantified.

    • The worm burden reduction is calculated by comparing the mean number of worms in the treated group to the control group.

    • Hepato- and splenomegaly can be assessed by weighing the liver and spleen.

Visualizing Mechanisms and Workflows

Proposed Antischistosomal Mechanism of Spironolactone

G Spironolactone Spironolactone Tegument Tegument Spironolactone->Tegument Direct or Indirect Interaction (Mechanism Unknown) Alteration Tegumental Alteration Tegument->Alteration Disruption Surface Disruption & Vacuolization Alteration->Disruption Motor_Activity Altered Motor Activity Alteration->Motor_Activity Death Parasite Death Disruption->Death Motor_Activity->Death

Caption: Proposed mechanism of spironolactone's antischistosomal activity.

Mechanism of Praziquantel's Antischistosomal Action

G Praziquantel Praziquantel Ca_Channel Voltage-gated Ca2+ Channels Praziquantel->Ca_Channel Binds to β subunits Ca_Influx Rapid Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction & Spastic Paralysis Ca_Influx->Contraction Tegument_Damage Tegumental Damage Ca_Influx->Tegument_Damage Death Parasite Death Contraction->Death Tegument_Damage->Death

Caption: Praziquantel's mechanism of action against Schistosoma.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Adult S. mansoni Culture b Compound Incubation a->b c Viability Assessment (Motility, Morphology) b->c d Murine Model Infection c->d Hit Compound e Oral Drug Administration d->e f Worm & Egg Burden Quantification e->f g Comparative Analysis f->g Efficacy Data

Caption: Workflow for antischistosomal drug discovery and validation.

References

Independent Validation of Spironolactone Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Spironolactone's performance against alternative therapies, supported by experimental data and detailed methodologies.

Spironolactone (B1682167), a potassium-sparing diuretic with anti-androgenic properties, has been a subject of extensive research for its therapeutic applications in a variety of conditions, including heart failure, hypertension, and dermatological disorders like acne and hirsutism.[1][2][3] This guide provides an independent validation of key research findings by comparing Spironolactone's performance with that of its alternatives, presenting supporting experimental data, and detailing the methodologies employed in pivotal studies.

Mechanism of Action

Spironolactone exerts its effects primarily through two mechanisms:

  • Antimineralocorticoid Activity: It competitively binds to and blocks the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone.[4][5][6] This leads to increased excretion of sodium and water, and retention of potassium, which is beneficial in treating conditions like heart failure and hypertension.[4][5]

  • Anti-androgenic Activity: Spironolactone also acts as an antagonist of the androgen receptor (AR), blocking the effects of androgens like testosterone.[1][6] This property is leveraged in the treatment of androgen-dependent conditions such as acne and hirsutism in women.[1][5]

Below is a diagram illustrating the signaling pathway of Spironolactone's primary mechanisms of action.

cluster_0 Mineralocorticoid Receptor Pathway cluster_1 Androgen Receptor Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Gene_Transcription_MR Gene Transcription (Sodium/Water Retention, Potassium Excretion) MR->Gene_Transcription_MR Activates Spironolactone_MR Spironolactone Spironolactone_MR->MR Blocks Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR Binds to Gene_Transcription_AR Gene Transcription (e.g., Sebum Production) AR->Gene_Transcription_AR Activates Spironolactone_AR Spironolactone Spironolactone_AR->AR Blocks

Diagram 1: Spironolactone's dual mechanism of action.

Comparative Efficacy and Safety

This section compares Spironolactone with alternative treatments for its primary indications, supported by data from clinical trials.

Heart Failure

In the context of heart failure with reduced ejection fraction (HFrEF), Spironolactone has been a cornerstone of therapy. The Randomized Aldactone Evaluation Study (RALES) was a landmark clinical trial that demonstrated the significant mortality benefit of Spironolactone in this patient population.[7][8]

Alternative: Eplerenone is another mineralocorticoid receptor antagonist often considered an alternative to Spironolactone.[9]

Experimental Data:

EndpointSpironolactone (RALES)[7]Placebo (RALES)[7]Eplerenone (EPHESUS)Placebo (EPHESUS)
All-Cause Mortality Reduced risk by 30% (p<0.001)-Reduced risk by 15% (p=0.008)-
Hospitalization for Cardiac Causes Reduced risk by 30% (p<0.001)-Reduced risk of cardiovascular death or hospitalization by 13% (p=0.005)-
Hyperkalemia (Potassium >5.5 mEq/L) 10%5%5.5%3.9%
Gynecomastia 10%1%0.5%0.6%

Experimental Protocol: RALES Trial [7]

The RALES trial was a randomized, double-blind, placebo-controlled study.

cluster_workflow RALES Trial Workflow Patient_Population 1663 patients with severe heart failure (NYHA class III-IV, EF ≤ 35%) Randomization Randomization (1:1) Patient_Population->Randomization Treatment_Group Spironolactone (25 mg daily) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Follow_up Mean follow-up of 24 months Treatment_Group->Follow_up Placebo_Group->Follow_up Primary_Endpoint Primary Endpoint: Time to all-cause mortality Follow_up->Primary_Endpoint

Diagram 2: Workflow of the RALES clinical trial.
  • Patient Population: The study enrolled 1663 patients with severe heart failure (New York Heart Association [NYHA] class III or IV) and a left ventricular ejection fraction of 35% or less.[7]

  • Intervention: Patients were randomly assigned to receive either 25 mg of Spironolactone daily or a placebo, in addition to their standard heart failure therapy.[7]

  • Primary Endpoint: The primary endpoint of the study was death from all causes.[7]

Hypertension

Spironolactone is often used as a fourth-line agent in the management of resistant hypertension.[10]

Alternatives: For resistant hypertension, other options include beta-blockers, alpha-blockers, and direct vasodilators.[9] Amiloride is another potassium-sparing diuretic that can be an alternative.[9]

Experimental Data: A meta-analysis of randomized controlled trials provided the following insights.[10]

ParameterSpironolactone Add-on TherapyPlacebo/Other Drugs
Reduction in Office Systolic Blood Pressure (mmHg) Significant reduction (Weighted Mean Difference: -15.48)-
Reduction in Office Diastolic Blood Pressure (mmHg) Significant reduction (Weighted Mean Difference: -6.42)-
Reduction in 24-hour Ambulatory Systolic Blood Pressure (mmHg) Significant reduction compared to placebo (WMD: -10.27)-

Experimental Protocol: PATHWAY-2 Study

A key study in this area was the PATHWAY-2 trial, which compared Spironolactone to other add-on therapies.

  • Study Design: A double-blind, placebo-controlled, crossover trial.

  • Participants: Patients with resistant hypertension already taking three antihypertensive drugs.

  • Intervention: Participants received four-month treatment cycles of Spironolactone, doxazosin, bisoprolol, and placebo.

  • Primary Outcome: The primary outcome was the difference in home systolic blood pressure between the active treatments and placebo.

Acne Vulgaris

Due to its anti-androgenic effects, Spironolactone is frequently prescribed off-label for the treatment of hormonal acne in women.[3][11]

Alternatives: Alternatives for hormonal acne include oral contraceptives, topical retinoids, and oral antibiotics like doxycycline (B596269) and minocycline.[3][9]

Experimental Data: A 2023 meta-analysis of randomized controlled trials (RCTs) comparing oral Spironolactone to placebo for acne in women yielded the following results.[11]

OutcomeSpironolactonePlaceboOdds Ratio (95% CI)
Objective Acne Improvement Significantly higherLower6.59 (3.50–12.43)
Menstrual Irregularities Non-significant difference-1.09 (0.37–3.25)
Breast Enlargement Non-significant difference-1.37 (0.79–2.38)

Experimental Protocol: SAFA Trial [12]

The Spironolactone for Adult Female Acne (SAFA) trial was a randomized, double-blind, placebo-controlled study.

cluster_workflow SAFA Trial Workflow Patient_Population 410 women with persistent acne Randomization Randomization Patient_Population->Randomization Treatment_Group Spironolactone Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Assessment_12_weeks Assessment at 12 weeks Treatment_Group->Assessment_12_weeks Placebo_Group->Assessment_12_weeks Assessment_24_weeks Assessment at 24 weeks Assessment_12_weeks->Assessment_24_weeks Primary_Outcome Primary Outcome: Acne-Specific Quality of Life (Acne-QoL) score at 12 weeks Assessment_12_weeks->Primary_Outcome

Diagram 3: Workflow of the SAFA clinical trial for acne.
  • Participants: The trial included 410 women who had experienced acne for a significant duration.[12]

  • Intervention: Participants were randomly assigned to receive either Spironolactone or a placebo.[12]

  • Primary Outcome: The primary outcome measure was the Acne-Specific Quality of Life (Acne-QoL) score at 12 weeks.[12] Secondary outcomes included investigator and participant assessments of acne improvement at 12 and 24 weeks.[12]

Conclusion

The existing body of research provides strong evidence for the efficacy of Spironolactone in the management of heart failure, resistant hypertension, and hormonal acne in women. In heart failure, the RALES trial established its significant benefit in reducing mortality.[7][8] For resistant hypertension, studies have demonstrated its superiority as an add-on therapy.[10] In dermatology, clinical trials and meta-analyses support its use for improving acne, with a generally favorable side effect profile in long-term use.[11][13]

While alternatives exist for each of these indications, the choice of therapy should be individualized based on patient characteristics, comorbidities, and potential side effects. Eplerenone, for instance, offers a lower risk of gynecomastia in heart failure patients, making it a suitable alternative for those who experience this side effect with Spironolactone.[9] For acne, the decision between Spironolactone and other treatments like oral contraceptives or antibiotics depends on the patient's specific hormonal profile and treatment history.[3]

Further research into novel derivatives of Spironolactone aims to improve its receptor selectivity and reduce side effects, potentially broadening its therapeutic applications in the future.[14][15]

References

Safety Operating Guide

Navigating the Disposal of Spiramilactone B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper disposal of novel or specialized chemical compounds like Spiramilactone B is a critical component of laboratory safety and regulatory compliance. In the absence of explicit disposal protocols for a specific research chemical, a systematic approach based on established hazardous waste management principles is essential. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

I. Waste Characterization and Hazard Identification

The foundational step in any chemical disposal procedure is to thoroughly characterize the waste and identify its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, hazard information for structurally similar compounds, such as Spironolactone, can serve as a preliminary guide for risk assessment. Spironolactone is classified with several hazards that necessitate its handling as a hazardous waste.

Table 1: Illustrative Hazard Profile Based on Spironolactone

Hazard ClassificationDescriptionGHS Hazard Statement
CarcinogenicitySuspected of causing cancer.[1][2][3]H351
Reproductive ToxicityMay damage fertility or the unborn child.[2]H360
Acute Toxicity (Oral)Harmful if swallowed.[1][2]H302
Acute Toxicity (Dermal)Harmful in contact with skin.[1][2]H312
Acute Toxicity (Inhalation)Harmful if inhaled.[1][2]H332
Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.[3]H373

Given these potential hazards, this compound waste must be considered hazardous and managed accordingly to ensure safety and compliance.

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • Respiratory protection may be necessary if there is a risk of generating dust or aerosols.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]

  • Keep solid and liquid waste in separate, designated containers.

3. Containerization:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4]

  • The container should be in good condition, free of cracks or damage.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • The label must include:

    • The full chemical name: "this compound waste".

    • The approximate quantity or concentration.

    • The date when the first waste was added to the container.

    • The name of the principal investigator or lab group.

    • A clear indication of the associated hazards (e.g., "Carcinogen," "Toxic").

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible chemicals are not stored in close proximity.

6. Disposal Route:

  • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [5]

  • The designated disposal route is through your institution's hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7][8]

7. Documentation:

  • Maintain a log of the this compound waste generated, including quantities and dates of accumulation and disposal.

  • Complete any waste pickup request forms required by your EHS department, providing accurate and complete information about the waste composition.[5]

III. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SpiramilactoneB_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Assume Hazardous) ppe->characterize segregate Segregate Waste (Solid vs. Liquid, No Mixing) characterize->segregate containerize Use Labeled, Compatible, Sealed Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal Correct drain Drain Disposal contact_ehs->drain Incorrect trash Regular Trash contact_ehs->trash Incorrect

Caption: Logical workflow for the proper disposal of this compound.

By adhering to this systematic procedure, researchers can ensure the safe and compliant management of this compound waste, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations. [6][7][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.